N-benzylpyridin-4-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUREJHJUJCKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354559 | |
| Record name | N-benzylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13556-71-3 | |
| Record name | N-benzylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-benzylpyridin-4-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzylpyridin-4-amine is a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug discovery. Its structure, combining a pyridine ring and a benzyl group, serves as a versatile scaffold for the synthesis of a wide range of derivatives. This document provides a comprehensive overview of the core chemical properties, structure, and experimental considerations for this compound, intended to support research and development activities.
Chemical Properties and Structure
This compound is a secondary amine featuring a benzyl substituent on the amino group at the 4-position of a pyridine ring. This structure imparts a combination of aromatic and basic properties, making it a valuable building block in organic synthesis.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₂H₁₂N₂ | [1] |
| Molecular Weight | 184.24 g/mol | [1] |
| Physical Form | Powder | |
| Boiling Point | 330.8 °C at 760 mmHg | [1] |
| Melting Point | Not explicitly reported; related compounds have varied melting points. | |
| pKa (Predicted) | The pKa of the pyridinium ion is influenced by the electron-donating amino group. For comparison, the pKa of pyridine's conjugate acid is ~5.2, while aliphatic amines are much more basic (pKa ~9.5-11.0). The basicity of this compound will lie between these values, with the pyridine nitrogen being the more basic center. | |
| Solubility | Not explicitly reported; expected to be soluble in organic solvents like DMSO, DMF, and alcohols. |
Structural Information
The structural identity of this compound is defined by the following standard chemical identifiers:
| Identifier | Value | Citation(s) |
| IUPAC Name | This compound | |
| CAS Number | 13556-71-3 | [1] |
| InChI | 1S/C12H12N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2,(H,13,14) | |
| InChIKey | LCUREJHJUJCKQS-UHFFFAOYSA-N | |
| SMILES | C1=CC=C(C=C1)CNC2=CC=NC=C2 | [2] |
The molecule consists of a pyridine ring, where the nitrogen atom imparts basic properties and influences the aromatic system's electron distribution. The exocyclic nitrogen is substituted with a benzyl group, which adds steric bulk and lipophilicity.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis, purification, and characterization of this compound.
Synthesis Protocol: Nucleophilic Aromatic Substitution
A common and effective method for the synthesis of this compound is the nucleophilic substitution of a 4-halopyridine with benzylamine. The following is a generalized protocol.
Materials:
-
4-chloropyridine hydrochloride (or 4-bromopyridine)
-
Benzylamine
-
A non-nucleophilic base (e.g., potassium carbonate, K₂CO₃, or triethylamine, Et₃N)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF, or Acetonitrile, CH₃CN)
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Deionized water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloropyridine hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.
-
Addition of Reagent: Add benzylamine (1.2 eq) to the suspension dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
References
An In-depth Technical Guide to the Synthesis of N-benzylpyridin-4-amine from Pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing N-benzylpyridin-4-amine, a valuable compound in medicinal chemistry and organocatalysis, starting from the fundamental feedstock, pyridine. This document details two core multi-step strategies, presenting comparative data, detailed experimental protocols, and visual workflows to aid in laboratory-scale synthesis and process development.
Executive Summary
The synthesis of this compound from pyridine is predominantly achieved through two robust, multi-step pathways. Both routes begin with the functionalization of the pyridine ring at the 4-position, followed by the introduction of the benzyl group.
-
Pathway 1 proceeds through the formation of a 4-aminopyridine intermediate. This route involves the N-oxidation of pyridine, subsequent nitration at the C4 position, reduction of the nitro group to an amine, and final N-benzylation.
-
Pathway 2 utilizes a 4-chloropyridine intermediate. This more direct approach involves the chlorination of pyridine, followed by a nucleophilic aromatic substitution (SNAr) reaction with benzylamine.
This guide will dissect each pathway, providing a thorough comparison of their respective advantages and challenges, supported by quantitative data and detailed experimental procedures.
Pathway 1: Synthesis via 4-Aminopyridine Intermediate
This pathway is a well-established, albeit lengthy, method for obtaining the target molecule. It offers a reliable route with intermediates that are common in heterocyclic chemistry. The overall transformation is broken down into four key steps.
Caption: Overall workflow for the synthesis of this compound via a 4-aminopyridine intermediate.
Step 1: Synthesis of 4-Aminopyridine from Pyridine
The preparation of 4-aminopyridine from pyridine is a three-stage process involving oxidation, nitration, and reduction.[1] A common commercial method involves creating 1-(4-pyridyl)pyridinium chloride hydrochloride as an intermediate, though the total yield is modest at 36-40%.[1] For laboratory preparations, the pyridine-N-oxide route is often preferred, offering a higher total yield of approximately 65%.[1]
Table 1: Quantitative Data for 4-Aminopyridine Synthesis Steps
| Step | Reactants | Reagents/Conditions | Yield | Reference |
| Oxidation | Pyridine | H₂O₂, Acetic Acid | ~90% | Standard procedure |
| Nitration | Pyridine-N-oxide | H₂SO₄, HNO₃ | ~85% | Standard procedure |
| Reduction | 4-Nitropyridine-N-oxide | Iron, Acetic Acid, Reflux | Quantitative | [1] |
| Reduction | 4-Nitropyridine-N-oxide | Iron, aq. H₂SO₄ (25-30%) | 85-90% | [1] |
Experimental Protocol: Reduction of 4-Nitropyridine-N-oxide[1]
-
Reaction Setup: In a suitable reaction vessel, suspend 4-nitropyridine-N-oxide in water.
-
Addition of Reagents: Add iron powder and 25-30% aqueous sulfuric acid.
-
Reaction: Heat the mixture. The reduction with sulfuric acid proceeds more slowly but gives a better yield of 4-aminopyridine compared to hydrochloric acid.
-
Work-up: After the reaction is complete, cool the mixture and neutralize it with sodium carbonate.
-
Isolation: Filter the reaction mixture. The filtrate can be processed in one of two ways:
-
Method A (Extraction): Extract the filtrate with ethyl acetate. Remove the solvent under reduced pressure to obtain 4-aminopyridine. (Yield: 85-90%).
-
Method B (Concentration/Re-extraction): Concentrate the filtrate on a rotary evaporator. Extract the residue with ethanol. Evaporate the ethanol and re-extract the subsequent residue with hot benzene. Cool the benzene solution to crystallize the 4-aminopyridine product. (Yield: 85%).
-
Step 2: Benzylation of 4-Aminopyridine
Once 4-aminopyridine is synthesized, the final step is the introduction of the benzyl group. A modern and efficient method involves a Lewis acid-promoted reaction with a benzylic alcohol. This approach provides high yields and avoids the use of harsher alkylating agents like benzyl halides.
Caption: Lewis acid-promoted benzylation of 4-aminopyridine.
Table 2: Quantitative Data for Benzylation of Aminopyridines
| Substrate | Alkylating Agent | Catalyst/Conditions | Yield | Reference |
| 4-(N-methylamino)pyridine | Benzylic Alcohols | ZnBr₂, DCE, Reflux | >80% | [2] |
| 4-Aminopyridine | Di-alkoxybenzyl Diols | ZnBr₂, DCE, Reflux | 44-60% | [2] |
Experimental Protocol: Lewis Acid-Promoted Benzylation[2][3]
(Note: The referenced articles focus on bulky benzyl groups but the principle applies. This is a generalized protocol.)
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Reaction Setup: To a solution of 4-aminopyridine in a suitable solvent such as 1,2-dichloroethane (DCE), add a stoichiometric amount of zinc bromide (ZnBr₂).
-
Addition of Alcohol: Add the corresponding benzyl alcohol to the mixture.
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Reaction: Heat the solution to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Work-up: Cool the reaction mixture and quench with an aqueous solution of sodium bicarbonate.
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Isolation: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Pathway 2: Synthesis via 4-Chloropyridine Intermediate
This pathway represents a more atom-economical and potentially faster route to the target compound. It consists of two primary steps: the direct chlorination of pyridine and the subsequent nucleophilic aromatic substitution with benzylamine.
Caption: Overall workflow for the synthesis of this compound via a 4-chloropyridine intermediate.
Step 1: Synthesis of 4-Chloropyridine from Pyridine
The direct chlorination of pyridine can be achieved using several common chlorinating agents. The reaction conditions vary depending on the reagent used, but all aim to produce 4-chloropyridine or its hydrochloride salt.[3][4]
Table 3: Quantitative Data for 4-Chloropyridine Synthesis
| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield | Purity (HPLC) | Reference |
| Thionyl Chloride | Ethyl Acetate | 70-75 | 5 | - | - | [4] |
| Phosphorus Oxychloride | Dichloromethane | 70-75 | 5 | - | - | [4] |
| Phosphorus Pentachloride | Chlorobenzene | 70-75 | 5 | - | - | [4] |
| Generic Chlorination | - | -10 to 75 | 3-5 | 70.6% | 92.1% | [3] |
Experimental Protocol: Synthesis of 4-Chloropyridine with Thionyl Chloride[5]
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Reaction Setup: In a 1000mL reaction flask protected with nitrogen, add 200g of anhydrous pyridine and 100-200mL of ethyl acetate.
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Addition of Reagent: Cool the flask in a cold-water bath. Slowly add 200g of thionyl chloride dropwise under stirring, ensuring the temperature does not exceed 40°C.
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Reaction: After the addition is complete, raise the temperature and maintain it at 70-75°C for 5 hours. The reaction mixture will gradually darken.
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Work-up and Isolation: Upon completion, the reaction will yield a black oily substance. This crude product, 4-chloropyridine hydrochloride, can be neutralized with a base (e.g., sodium carbonate solution) and then purified by steam distillation or extraction to obtain 4-chloropyridine.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
4-Chloropyridine is an excellent substrate for SNAr reactions. The electron-withdrawing nitrogen atom in the pyridine ring activates the C4 position for attack by nucleophiles like benzylamine.[5][6][7] The reaction typically proceeds under basic conditions to neutralize the HCl generated.
Caption: SNAr reaction of 4-chloropyridine with benzylamine.
Experimental Protocol: SNAr of 4-Chloropyridine with Benzylamine[9]
(Note: This is a generalized protocol based on SNAr reactions with activated chloro-heterocycles.)
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloropyridine (1.0 equivalent) in a suitable solvent such as isopropanol (IPA) or ethanol.
-
Addition of Reagents: Add benzylamine (1.1-1.5 equivalents) to the solution, followed by the addition of a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 equivalents).
-
Reaction: Heat the reaction mixture to 80°C or reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 4-chloropyridine is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a solid precipitate (e.g., triethylammonium chloride) has formed, filter it off.
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Isolation: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Conclusion and Pathway Comparison
Both pathways offer viable routes for the synthesis of this compound from pyridine. The choice between them depends on factors such as available starting materials, desired scale, and tolerance for specific reagents and reaction conditions.
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Pathway 1 (via 4-Aminopyridine): This is a classic, reliable route. However, it is longer (four steps from pyridine) and involves nitration, which requires careful handling of strong acids. The final benzylation step using Lewis acids and benzyl alcohol is a modern, high-yielding improvement over traditional methods using benzyl halides.
-
Pathway 2 (via 4-Chloropyridine): This pathway is more direct (two steps from pyridine) and potentially more efficient. The chlorination of pyridine can be achieved with common lab reagents, and the subsequent SNAr reaction is typically clean and high-yielding. This route is likely preferable for larger-scale synthesis due to its higher atom economy and fewer steps.
For researchers in drug development, the choice may also be influenced by the potential to generate analogues. Both 4-aminopyridine and 4-chloropyridine are versatile intermediates that can be reacted with a wide variety of corresponding benzylamines or benzyl alcohols to create a library of derivatives for structure-activity relationship (SAR) studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 4. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. askfilo.com [askfilo.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of N-benzylpyridin-4-amine: A Technical Overview
For Immediate Release
[City, State] – [Date] – N-benzylpyridin-4-amine, a pyridinamine derivative with potential applications in pharmaceutical research and drug development, is a compound of significant interest to the scientific community. This technical guide provides a comprehensive summary of the available spectroscopic data for this compound (CAS Number: 13556-71-3), offering a foundational resource for researchers and scientists. Due to the limited availability of public domain spectroscopic data, this document outlines the expected spectral characteristics based on the compound's structure and provides general experimental protocols for obtaining the necessary data.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.1-8.3 | Doublet | 2H | Protons on pyridine ring ortho to nitrogen |
| ~7.2-7.4 | Multiplet | 5H | Protons on the phenyl ring of the benzyl group |
| ~6.5-6.7 | Doublet | 2H | Protons on pyridine ring meta to nitrogen |
| ~5.5-6.5 | Broad Singlet | 1H | N-H proton of the secondary amine |
| ~4.4 | Singlet | 2H | Methylene (-CH₂-) protons of the benzyl group |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~155 | Quaternary carbon of the pyridine ring attached to nitrogen |
| ~150 | Carbons of the pyridine ring ortho to nitrogen |
| ~138 | Quaternary carbon of the phenyl ring attached to the methylene group |
| ~129 | Carbons of the phenyl ring |
| ~128 | Carbons of the phenyl ring |
| ~127 | Carbons of the phenyl ring |
| ~107 | Carbons of the pyridine ring meta to nitrogen |
| ~48 | Methylene (-CH₂-) carbon of the benzyl group |
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3310 | Medium | N-H stretch (secondary amine)[1] |
| 3100-3000 | Medium-Weak | C-H stretch (aromatic) |
| 2950-2850 | Medium-Weak | C-H stretch (aliphatic -CH₂-) |
| 1600-1450 | Strong-Medium | C=C and C=N stretching (pyridine and phenyl rings) |
| 1335-1250 | Strong | C-N stretch (aromatic amine)[1] |
| 910-665 | Broad, Strong | N-H wag (secondary amine)[1] |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 184 | Molecular ion [M]⁺ |
| 183 | [M-H]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion), characteristic fragment of benzyl group |
| 78 | [C₅H₄N]⁺ (pyridyl fragment) |
Experimental Protocols
To acquire definitive spectroscopic data for this compound, the following general experimental protocols can be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound should be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer.
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a solid sample. The spectrum should be recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC), and bombarded with a high-energy electron beam. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer via an electrospray source, which is particularly useful for polar and less volatile compounds. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
Logical Workflow for Spectroscopic Analysis
The process of characterizing a chemical compound like this compound follows a logical workflow, from synthesis to data analysis and structure confirmation.
References
The Rising Profile of N-benzylpyridin-4-amine in Medicinal Chemistry: A Technical Guide
For Immediate Release
The N-benzylpyridin-4-amine scaffold is rapidly emerging as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide offers an in-depth analysis of its applications, targeting researchers, scientists, and drug development professionals. The document outlines the synthesis of key derivatives, their biological activities, and the experimental protocols for their evaluation, with a focus on oncology, neurodegenerative diseases, and infectious diseases.
Anticancer Applications: Targeting Key Cellular Pathways
Derivatives of this compound have shown considerable promise as anticancer agents by inhibiting crucial enzymes involved in cancer progression.
Inhibition of USP1/UAF1 Deubiquitinase Complex
N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a key regulator in the DNA damage response.[1][2] Inhibition of this complex leads to increased monoubiquitinated PCNA (Ub-PCNA) levels and decreased cell survival in non-small cell lung cancer, highlighting its potential as a therapeutic target.[1][2]
Table 1: USP1/UAF1 Inhibitory Activity of N-benzyl-2-phenylpyrimidin-4-amine Derivatives
| Compound ID | Modification | IC50 (µM) |
| ML323 (70) | 2-isopropylphenyl at pyrimidine C2 | 0.070 |
| 38 | 5-methylpyrimidine core | 0.070 |
| 37 | Unsubstituted pyrimidine core | 0.15 |
| 39 | 6-methylpyrimidine core | 0.21 |
| 40 | 5,6-dimethylpyrimidine core | 0.12 |
| 45 | Cyclopentylpyrimidine core | 0.16 |
Data sourced from multiple studies.[2]
Histone Deacetylase (HDAC) Inhibition
Substituted N-benzylpyrimidin-2-amine derivatives have been designed as novel histone deacetylase (HDAC) inhibitors.[3] Certain compounds in this class have demonstrated enzymatic inhibitory activity comparable to the approved drug SAHA (Vorinostat) and have shown potent antiproliferative effects against various tumor cell lines.[3]
Table 2: HDAC Inhibitory and Antiproliferative Activities
| Compound ID | HDAC1 IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| 6a | 0.18 | 1.8 | 2.5 | 3.1 |
| 6d | 0.25 | 2.2 | 3.1 | 4.5 |
| 8a | 0.15 | 1.5 | 2.1 | 2.8 |
| 8c | 0.21 | 1.9 | 2.8 | 3.9 |
| 8f | 0.12 | 1.2 | 1.9 | 2.3 |
| SAHA | 0.16 | 2.5 | 3.8 | 4.2 |
IC50 values represent the concentration required for 50% inhibition.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Novel N-(pyridin-3-yl)pyrimidin-4-amine analogues have been synthesized as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[4] The lead compound, 7l, exhibited broad antiproliferative activity against a panel of cancer cell lines with low toxicity in normal cells.[4] Mechanistic studies confirmed that this compound induces cell cycle arrest and apoptosis.[4]
Table 3: CDK2 Inhibitory and Antiproliferative Activities of Compound 7l
| Target/Cell Line | IC50 (µM) |
| CDK2/cyclin A2 | 0.064 |
| MV4-11 | 0.83 |
| HT-29 | 2.12 |
| MCF-7 | 3.12 |
| HeLa | 8.61 |
Data for the most promising compound from the series.[4]
Applications in Neurodegenerative Diseases
The this compound scaffold is also a cornerstone in the development of therapies for neurodegenerative conditions, particularly Alzheimer's disease.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Derivatives incorporating N-benzyl pyridinium moieties linked to coumarin or curcumin have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the cholinergic hypothesis of Alzheimer's disease.[5][6] Several of these compounds have displayed inhibitory activities in the nanomolar range, surpassing the potency of standard drugs like donepezil and tacrine.[5][6]
Table 4: Cholinesterase Inhibitory Activity of N-benzylpyridinium Derivatives
| Compound Scaffold | Derivative | AChE IC50 (µM) | BuChE IC50 (µM) |
| Coumarin-based | 5l | 0.247 | 1.68 |
| Curcumin-based | 7f | 0.0075 | - |
| 8a | 0.056 | - | |
| Donepezil (Standard) | - | 0.014 | - |
| Tacrine (Standard) | - | 0.030 | - |
Data compiled from studies on coumarin and curcumin hybrids.[5][6]
Antifungal Activity
The versatility of the this compound core extends to the development of novel antifungal agents.
Targeting Ergosterol Biosynthesis
A series of 4-aminopiperidines featuring N-benzyl substitution has been synthesized and shown to possess significant antifungal activity.[7] These compounds are believed to exert their effect by inhibiting enzymes involved in the fungal ergosterol biosynthesis pathway, a well-established target for antifungal drugs.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings.
General Synthesis of N-benzyl-2-phenylpyrimidin-4-amine Derivatives (USP1/UAF1 Inhibitors)
A common synthetic route involves a Suzuki coupling reaction.[8] Typically, 2,4-dichloropyrimidine is reacted with a substituted benzylamine to yield an N-benzyl-2-chloropyrimidin-4-amine intermediate. This intermediate is then coupled with a suitable boronic acid (e.g., 2-isopropylphenyl boronic acid) in the presence of a palladium catalyst (such as Pd(dppf)Cl2) and a base (e.g., K2CO3) in a solvent mixture like dioxane/water, often under heating.[8] The final products are purified using column chromatography.[8]
In Vitro USP1/UAF1 Deubiquitinase Inhibition Assay
The inhibitory activity against the USP1/UAF1 complex can be assessed using a fluorogenic assay.[3] The assay measures the cleavage of a ubiquitin-AMC (7-amido-4-methylcoumarin) substrate by the purified USP1/UAF1 enzyme complex. The reaction is performed in an assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT). The test compound, dissolved in DMSO, is pre-incubated with the enzyme complex before the addition of the substrate. The fluorescence of the released AMC is monitored over time using a fluorescence plate reader (excitation ~350 nm, emission ~460 nm). IC50 values are determined from dose-response curves.[3]
General Synthesis of Coumarin-based N-benzyl Pyridinium Derivatives (AChE Inhibitors)
The synthesis is typically a two-step process.[9] First, a nucleophilic substitution reaction is carried out between 4-hydroxycoumarin and a pyridyl chloride derivative to form an intermediate.[9] In the second step, this intermediate is reacted with various benzyl chloride derivatives to yield the final N-benzyl pyridinium coumarin products.[9]
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
AChE activity is measured spectrophotometrically based on the Ellman's method.[1][10] The assay mixture contains phosphate buffer (pH 8.0), DTNB (5,5'-dithiobis(2-nitrobenzoic acid)), the test compound, and the enzyme (AChE from electric eel). The mixture is pre-incubated, and the reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI). The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product that is monitored at 412 nm. The percentage of inhibition is calculated by comparing the rates of reaction with and without the inhibitor. IC50 values are then determined from the dose-response curves.[1][10]
General Synthesis of N-benzylpyrimidin-2-amine Derivatives (HDAC Inhibitors)
These compounds are often synthesized via a reductive amination procedure.[11] An appropriate aromatic aldehyde is reacted with an amino-containing linker (e.g., methyl 7-aminoheptanoate). The resulting secondary or tertiary amine is then treated with hydroxylamine in methanol to generate the final hydroxamic acid-based HDAC inhibitors.[11]
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
HDAC inhibitory activity is determined using a fluorogenic assay.[5][12] The assay utilizes a substrate such as Boc-Lys(Ac)-AMC and a recombinant human HDAC enzyme in an assay buffer. The test compound is incubated with the enzyme and substrate. After a set incubation period, a developer solution (containing a protease like trypsin) is added to cleave the deacetylated substrate, releasing the fluorescent AMC. The fluorescence is measured with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[5]
General Synthesis of N-(pyridin-3-yl)pyrimidin-4-amine Analogues (CDK2 Inhibitors)
The synthesis of these inhibitors often involves the reaction of a substituted pyrimidine with 3-aminopyridine. For instance, 4-chloro-2-(methylthio)pyrimidine can be reacted with 3-aminopyridine in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as n-butanol under reflux to yield the core structure. Further modifications can be made to this scaffold.
In Vitro CDK2 Kinase Inhibition Assay
CDK2 inhibition can be measured using a luminescence-based assay such as the ADP-Glo™ Kinase Assay.[13] This assay quantifies the amount of ADP produced during the kinase reaction. The reaction mixture includes the CDK2/Cyclin A2 enzyme, a substrate peptide (e.g., derived from Histone H1), ATP, and the test inhibitor in a kinase buffer. After incubation, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert ADP to ATP and generate a luminescent signal, which is measured by a plate reader. The luminescent signal is proportional to the ADP produced and thus to the kinase activity.[13]
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams outline a key signaling pathway and a typical experimental workflow.
Caption: Inhibition of the USP1/UAF1 complex by N-benzyl-2-phenylpyrimidin-4-amine derivatives prevents the deubiquitination of PCNA, promoting DNA repair pathway-associated apoptosis.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel this compound derivatives.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly versatile and fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated potent and selective activities against a range of important biological targets in cancer, neurodegenerative diseases, and mycology. The structure-activity relationship studies summarized in the cited literature provide a strong foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on optimizing these lead compounds to enhance their drug-like properties and to evaluate their efficacy and safety in preclinical and clinical settings. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel coumarin-N-benzyl pyridinium hybrids as multi-target agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study [jsciences.ut.ac.ir]
- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 11. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Amine-based Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
N-Benzylpyridin-4-amine: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzylpyridin-4-amine is a key heterocyclic building block in organic synthesis, valued for its unique structural features that allow for diverse chemical transformations. The presence of a nucleophilic secondary amine, a reactive pyridine ring, and the benzylic protons provides multiple sites for functionalization. This versatility makes it an important intermediate in the synthesis of a wide range of complex molecules, particularly those with potential biological activity. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and characterization data to support its use in research and development.
Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value |
| CAS Number | 13556-71-3[1] |
| Molecular Formula | C₁₂H₁₂N₂[1] |
| Molecular Weight | 184.24 g/mol [1] |
| Boiling Point | 330.8 °C at 760 mmHg[1] |
| Appearance | Powder |
Synthesis of this compound
The most common method for the synthesis of this compound is the direct N-alkylation of 4-aminopyridine with a benzyl halide, such as benzyl bromide. This reaction proceeds via a nucleophilic substitution mechanism.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: N-Benzylation of 4-Aminopyridine
Materials:
-
4-Aminopyridine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminopyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the reactants (concentration typically 0.2-0.5 M).
-
To the stirred solution, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford pure this compound.
| Reagent | Molar Ratio | Purpose |
| 4-Aminopyridine | 1.0 | Starting material |
| Benzyl bromide | 1.1 | Benzylating agent |
| K₂CO₃ | 2.0 | Base to neutralize HBr byproduct |
| DMF | - | Solvent |
Spectroscopic Characterization
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 2H | Pyridine H-2, H-6 |
| ~7.4-7.2 | m | 5H | Phenyl protons |
| ~6.5 | d | 2H | Pyridine H-3, H-5 |
| ~5.0 | br s | 1H | NH |
| ~4.4 | s | 2H | CH₂ |
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~155 | Pyridine C-4 |
| ~150 | Pyridine C-2, C-6 |
| ~138 | Phenyl C-1 (quaternary) |
| ~129 | Phenyl C-3, C-5 |
| ~128 | Phenyl C-2, C-6 |
| ~127 | Phenyl C-4 |
| ~107 | Pyridine C-3, C-5 |
| ~48 | CH₂ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3310 | Medium, sharp | N-H stretch (secondary amine)[3] |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch |
| ~1600, 1500 | Strong | C=C and C=N stretching (pyridine ring) |
| ~1335-1250 | Strong | Aromatic C-N stretch[3] |
| ~910-665 | Strong, broad | N-H wag[3] |
Mass Spectrometry
The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 184. A prominent fragment would be the tropylium ion at m/z = 91, resulting from the cleavage of the benzylic C-N bond.
This compound as a Building Block in Organic Synthesis
This compound is a versatile precursor for the synthesis of more complex molecules, particularly substituted pyridines and pyrimidines.
Buchwald-Hartwig Amination
The secondary amine of this compound can undergo palladium-catalyzed Buchwald-Hartwig amination with aryl halides or triflates to form N-aryl-N-benzylpyridin-4-amines.[4][5][6] These products are valuable scaffolds in medicinal chemistry.
Caption: Buchwald-Hartwig amination using this compound.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add this compound (1.2 eq), the aryl bromide (1.0 eq), and anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Component | Role | Typical Loading |
| Pd₂(dba)₃ | Palladium source (catalyst precursor) | 1-2 mol% |
| Xantphos | Ligand | 2-4 mol% |
| NaOtBu | Base | 1.4 equivalents |
| Toluene | Solvent | - |
Synthesis of Pyrimidine Derivatives
This compound can be used in the construction of pyrimidine-based compounds, which are prevalent in many biologically active molecules, including kinase inhibitors.[7] For instance, it can be reacted with a substituted pyrimidine, often through nucleophilic aromatic substitution of a leaving group on the pyrimidine ring.
Caption: Synthesis of pyrimidine derivatives from this compound.
Materials:
-
This compound
-
2,4-Dichloro-5-methylpyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
Procedure:
-
In a sealed reaction vessel, combine this compound (1.0 eq), 2,4-dichloro-5-methylpyrimidine (1.1 eq), and DIPEA (2.0 eq) in n-butanol.
-
Heat the mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent like dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired N-benzyl-N-(2-chloro-5-methylpyrimidin-4-yl)pyridin-4-amine.
Applications in Medicinal Chemistry
The this compound scaffold is a valuable pharmacophore in drug discovery. The pyridine nitrogen can act as a hydrogen bond acceptor, while the benzyl group can engage in hydrophobic or π-stacking interactions within protein binding sites. Derivatives of N-benzyl-substituted aminopyrimidines have been investigated as potent inhibitors of various enzymes, including histone deacetylases (HDACs) and protein kinases, which are important targets in cancer therapy.[8]
Conclusion
This compound is a readily accessible and highly versatile building block for organic synthesis. Its straightforward preparation and the presence of multiple reactive sites make it an ideal starting material for the construction of complex nitrogen-containing heterocyclic compounds. The detailed protocols and characterization data provided in this guide are intended to facilitate its use in the synthesis of novel molecules for applications in medicinal chemistry and materials science.
References
- 1. CAS 13556-71-3 | this compound - Synblock [synblock.com]
- 2. 4-Benzylpyridine | C12H11N | CID 16458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]
- 8. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Benzylpyridin-4-amine: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzylpyridin-4-amine, a seemingly simple aromatic amine, has emerged as a pivotal structural motif in the development of novel therapeutics. While the initial synthesis of this compound is not marked by a singular discovery event, its true significance lies in the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the history, synthesis, and, most importantly, the application of the this compound core in contemporary drug discovery. We will delve into its role as a foundational scaffold for potent enzyme inhibitors, with a particular focus on its utility in the development of inhibitors for the deubiquitinase complex USP1/UAF1, a critical player in the DNA damage response and a promising target in oncology. This guide presents quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for professionals in the field.
Discovery and History
The history of this compound is not one of a celebrated discovery but rather of a foundational molecule whose importance has grown with the advancement of medicinal chemistry. The aminopyridine structure itself has been a subject of scientific inquiry since the early 20th century, with early reports on the synthesis of 4-aminopyridine dating back to the early 1900s. The N-benzylation of amines is a fundamental transformation in organic chemistry, suggesting that this compound was likely first synthesized as a straightforward analogue in the broader exploration of aminopyridine chemistry.
The true historical significance of this scaffold is a more recent development, intricately linked to the rise of high-throughput screening and structure-activity relationship (SAR) studies in drug discovery. The this compound core has been identified as a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. Its derivatives have shown a remarkable range of biological activities, including but not limited to, inhibition of kinases, deubiquitinases, and cholinesterases. The timeline of its importance is therefore measured not by its initial synthesis but by the discovery of the potent biological activities of its more complex derivatives in the late 20th and early 21st centuries.
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes. Two of the most common and practical methods are detailed below.
Experimental Protocol: Reductive Amination
Reductive amination is a versatile method for the formation of carbon-nitrogen bonds and is a widely used strategy for the synthesis of secondary and tertiary amines.[1]
Reaction Scheme:
Materials:
-
4-Aminopyridine (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 4-aminopyridine (1.0 eq) in dichloroethane, add benzaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloroethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Experimental Protocol: N-Alkylation
Direct N-alkylation of 4-aminopyridine with a benzyl halide is another common approach.
Reaction Scheme:
Materials:
-
4-Aminopyridine (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5-2.0 eq)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-aminopyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield this compound.
This compound Derivatives in Drug Discovery: USP1/UAF1 Inhibition
A prime example of the utility of the this compound scaffold is in the development of inhibitors for the Ubiquitin-Specific Protease 1 (USP1) in complex with USP1-Associated Factor 1 (UAF1). The USP1/UAF1 complex is a key regulator of the DNA damage response (DDR) and the Fanconi anemia (FA) pathway, making it an attractive target for cancer therapy.[2] It acts by deubiquitinating two crucial proteins: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[2] Inhibition of USP1/UAF1 leads to the accumulation of ubiquitinated PCNA and FANCD2, which can induce synthetic lethality in certain cancer cells and sensitize them to DNA-damaging agents like cisplatin.
Quantitative Data: SAR of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives
Extensive structure-activity relationship (SAR) studies have been conducted on derivatives of this compound to optimize their inhibitory potency against USP1/UAF1. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for a selection of these derivatives.
| Compound ID | R1 (Substitution on Benzyl Ring) | R2 (Substitution on Phenyl Ring) | USP1/UAF1 IC₅₀ (µM) |
| 1 | H | H | 1.1 |
| 12 | 4-Phenyl | H | 3.7 |
| 16 | 4-Pyridyl | H | 1.9 |
| 17 | 3-Pyridyl | H | 1.1 |
| ML323 | 4-(1H-1,2,3-triazol-1-yl) | 2-isopropyl | 0.02 |
Data is compiled from published research.[2]
Signaling Pathway of USP1/UAF1 in DNA Damage Response
The following diagram illustrates the role of the USP1/UAF1 complex in the DNA damage response and the effect of its inhibition.
References
N-benzylpyridin-4-amine safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of N-benzylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS RN: 13556-71-3). The following sections detail the physical and chemical properties, hazard identification, handling and storage procedures, emergency response protocols, and disposal considerations for this compound. This document is intended for use by trained professionals in a laboratory or research setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 13556-71-3 | [1][2] |
| Molecular Formula | C12H12N2 | [2] |
| Molecular Weight | 184.24 g/mol | [2] |
| Physical Form | Powder | [1] |
| Storage Temperature | Room Temperature | [1] |
| Purity | ≥98% | [2] |
Hazard Identification and Toxicological Data
This compound is classified as a hazardous substance. The primary hazards are related to ingestion, skin contact, and eye contact.
Signal Word: Warning[1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a poison center or doctor if you feel unwell.
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
| Test | Species | Route | Value | Reference |
| LC50 | Danio rerio (zebra fish) | - | 11.6 mg/l (96 h) | [3] |
| LC50 | Daphnia magna (Water flea) | - | > 100 mg/l (48 h) | [3] |
| ErC50 | Pseudokirchneriella subcapitata | - | 4.22 mg/l (72 h) | [3] |
| IC50 | Tetrahymena pyriformis | - | 527.09 mg/l (60 h) | [3] |
Experimental Protocols
Detailed experimental protocols for determining the toxicity of chemical substances are outlined in the OECD Guidelines for the Testing of Chemicals. For instance, the acute oral toxicity is referenced as OECD Test Guideline 203.[3] These standardized methods ensure the reliability and comparability of data.
Safe Handling and Storage
Handling:
-
Work under a fume hood.[3]
-
Do not inhale the substance.[3]
-
Avoid contact with skin, eyes, and personal clothing.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3][4]
Storage:
-
Store in a dry and well-ventilated place.[3]
-
Keep in a secure area accessible only to authorized personnel.[3]
-
Incompatible materials include strong oxidizing agents and strong acids.[5]
Emergency Procedures
First Aid Measures
The following diagram outlines the initial response to various types of exposure.
Caption: First aid procedures for different exposure routes.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[4][5]
-
Specific Hazards: Hazardous decomposition products include carbon oxides and nitrogen oxides.[4][5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5][6]
Accidental Release Measures
The following workflow details the appropriate response to a chemical spill.
Caption: A logical workflow for responding to a chemical spill.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4][5]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[4][5] Immediately change contaminated clothing.[3]
-
Respiratory Protection: Use only in a well-ventilated area. If dust is generated, a respirator may be required.[3][4]
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations.[3] Do not allow the product to enter drains, other waterways, or soil.[4] Leave chemicals in their original containers and do not mix with other waste.[3]
This technical guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. Always consult the most current Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory guidelines.
References
- 1. This compound | 13556-71-3 [sigmaaldrich.com]
- 2. CAS 13556-71-3 | this compound - Synblock [synblock.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Benzylpyridine(2116-65-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Theoretical Frontiers: A Deep Dive into the Conformational Landscape of N-benzylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the theoretical underpinnings of the conformational preferences of N-benzylpyridin-4-amine, a scaffold of interest in medicinal chemistry. Understanding the three-dimensional structure and flexibility of this molecule is paramount for rational drug design, as conformation dictates molecular recognition and biological activity. This document outlines the computational methodologies used to probe its conformational space and presents illustrative data to guide further research.
Core Concepts in Conformational Analysis
The conformational flexibility of this compound originates from the rotation around two key single bonds, as depicted in Figure 1. These rotations give rise to different spatial arrangements of the benzyl and pyridinyl rings, each associated with a specific potential energy. The primary goal of theoretical conformational analysis is to identify the low-energy conformations (stable states) and the energy barriers between them.
Figure 1: Key Dihedral Angles in this compound
Computational Methodology
A robust computational workflow is essential for accurately mapping the conformational energy landscape. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose, offering a good balance between accuracy and computational cost.
Experimental Protocol: Computational Details
A common approach for the conformational analysis of molecules like this compound involves the following steps:
-
Initial Structure Generation: The initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find a local minimum on the potential energy surface. A widely used level of theory for such organic molecules is B3LYP with a Pople-style basis set like 6-311++G(d,p).[1] This combination has been shown to provide reliable geometries and relative energies for a range of organic compounds.
-
Potential Energy Surface Scan: A relaxed potential energy surface (PES) scan is performed by systematically rotating the key dihedral angles (τ1 and τ2) in predefined increments (e.g., 10-15 degrees). At each step, the dihedral angle is held fixed while the rest of the molecule's geometry is allowed to relax. This process maps out the energy profile associated with bond rotation.
-
Identification of Minima and Transition States: The resulting PES is analyzed to identify the global and local energy minima, which correspond to the stable conformers. The energy maxima along the rotation pathways represent the transition states, and their energies relative to the minima define the rotational energy barriers.
-
Frequency Calculations: To confirm the nature of the stationary points, frequency calculations are performed. Minima will have all real frequencies, while transition states will have exactly one imaginary frequency corresponding to the rotational motion.
The workflow for such a computational study is illustrated in the diagram below.
Illustrative Quantitative Data
Table 1: Relative Energies of Stable Conformers of this compound (Illustrative Data)
| Conformer | τ1 (°) | τ2 (°) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 60 | 30 | 0.00 |
| B | -60 | -30 | 0.00 |
| C | 180 | 0 | 1.5 |
| D | 0 | 180 | 2.0 |
Table 2: Rotational Energy Barriers of this compound (Illustrative Data)
| Transition | Transition State Dihedral Angles (τ1, τ2) | Energy Barrier (kcal/mol) |
| A → C | (~120, ~15) | 4.5 |
| A → D | (~30, ~90) | 5.2 |
| C → D | (~90, ~90) | 3.0 |
Note: The data presented in these tables is for illustrative purposes only and should be confirmed by dedicated computational studies.
Experimental Validation
Theoretical predictions of conformational preferences should ideally be validated by experimental data. The following spectroscopic techniques are commonly employed for the conformational analysis of molecules in solution.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying molecular conformation in solution.
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H and ¹³C NMR Spectra Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired. The chemical shifts of the protons and carbons, particularly those in the methylene bridge and the aromatic rings, can be sensitive to the conformational state.
-
2D NMR Experiments: Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide through-space correlations between protons that are close to each other. The presence or absence of specific cross-peaks can provide direct evidence for certain conformations. For example, a NOE between a proton on the benzyl ring and a proton on the pyridine ring would indicate a folded conformation.
-
Variable Temperature NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange. If multiple conformers are in rapid equilibrium on the NMR timescale, the observed chemical shifts will be a weighted average. At lower temperatures, the exchange may slow down, leading to the observation of separate signals for each conformer. The coalescence temperature can be used to calculate the energy barrier for the interconversion.
The logical relationship between theoretical calculations and experimental validation is depicted below.
Conclusion
The conformational analysis of this compound is a critical step in understanding its structure-activity relationship. This guide has outlined a comprehensive theoretical approach, centered on DFT calculations, for elucidating the preferred conformations and the energy barriers between them. While illustrative data has been provided, dedicated computational and experimental studies are necessary to fully characterize the conformational landscape of this important molecular scaffold. The methodologies and workflows presented here provide a robust framework for such investigations, ultimately aiding in the design of novel and more effective therapeutic agents.
References
Methodological & Application
Application Notes and Protocols: Synthesis of N-benzylpyridin-4-amine
Introduction
N-benzylpyridin-4-amine is a valuable building block in medicinal chemistry and materials science. Its synthesis is often a key step in the development of novel pharmaceutical agents and functional materials. This document outlines a detailed protocol for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds and is widely used for the synthesis of aryl amines.[1] The protocol described herein utilizes 4-chloropyridine and benzylamine as starting materials, offering a reliable and efficient route to the target compound. The Buchwald-Hartwig reaction is particularly advantageous due to its functional group tolerance and broad substrate scope, allowing for the facile synthesis of aryl amines under relatively mild conditions compared to traditional methods.[1][2]
Reaction Scheme
Figure 1: Palladium-catalyzed Buchwald-Hartwig amination of 4-chloropyridine with benzylamine to yield this compound.
Data Presentation
The following tables summarize the reagents required and typical reaction parameters for the synthesis of this compound on a 5 mmol scale.
Table 1: Reagent Specifications and Stoichiometry
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Chloropyridine HCl | C₅H₄ClN·HCl | 150.01 | 1.0 | 750 mg | Starting Material |
| Benzylamine | C₇H₉N | 107.15 | 1.2 | 643 mg (655 µL) | Reagent |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 (1 mol %) | 46 mg | Catalyst Precursor |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.02 (2 mol %) | 58 mg | Ligand |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 3.0 | 1.44 g | Base |
| Toluene | C₇H₈ | 92.14 | - | 25 mL | Solvent |
Note: 4-Chloropyridine is often supplied as its hydrochloride salt. The base neutralizes the HCl and facilitates the catalytic cycle.
Table 2: Summary of a Representative Synthesis
| Parameter | Value |
| Catalyst System | Pd₂(dba)₃ / Xantphos |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene, anhydrous |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Workup | Aqueous extraction |
| Purification | Silica gel column chromatography |
| Typical Yield | 75-90% |
| Product Form | Off-white to pale yellow solid |
Experimental Protocol
This protocol details the synthesis of this compound from 4-chloropyridine hydrochloride and benzylamine using a palladium-catalyzed Buchwald-Hartwig amination.[3]
Materials and Equipment
-
4-Chloropyridine hydrochloride (98%+)
-
Benzylamine (99%+)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (98%+)
-
Sodium tert-butoxide (NaOtBu, 98%+)
-
Anhydrous toluene
-
Ethyl acetate, Hexanes (for chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a 100 mL Schlenk flask, add 4-chloropyridine hydrochloride (750 mg, 5.0 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), Xantphos (58 mg, 0.1 mmol), and sodium tert-butoxide (1.44 g, 15.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[2]
-
Addition of Reagents: Under the inert atmosphere, add anhydrous toluene (25 mL) followed by benzylamine (655 µL, 6.0 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 25 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography.[4][5]
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the pure product (as identified by TLC) and remove the solvent under reduced pressure to yield this compound as an off-white to pale yellow solid.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The molecular weight of this compound is 184.24 g/mol .[6]
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Workflow for this compound synthesis.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. CAS 13556-71-3 | this compound - Synblock [synblock.com]
Application Note and Protocol: Purification of N-benzylpyridin-4-amine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of N-benzylpyridin-4-amine using column chromatography. The methodology is designed to address the challenges associated with the purification of basic amine compounds, ensuring high purity of the final product.
Introduction
This compound is a pyridine derivative with applications in pharmaceutical and chemical research. The presence of a basic pyridine nitrogen atom can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel stationary phases, resulting in poor separation and peak tailing.[1] This protocol outlines a robust method to overcome these challenges through the use of a modified mobile phase, leading to efficient purification.
Experimental Protocol
This protocol is designed for the purification of a crude reaction mixture containing this compound. The primary strategy involves the use of a competing base in the mobile phase to minimize interactions between the basic analyte and the silica stationary phase.[1][2]
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (230–400 mesh)[3]
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Standard laboratory glassware
-
Rotary evaporator
2. Thin Layer Chromatography (TLC) Analysis:
Before performing column chromatography, it is crucial to determine the appropriate solvent system using TLC.
-
Solvent System: A mixture of n-hexane and ethyl acetate is a common eluent for pyridine derivatives.[3] Start with a ratio of 70:30 (n-hexane:ethyl acetate) and adjust as necessary to achieve a retention factor (Rf) for the desired product between 0.2 and 0.4.
-
Procedure:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the plate in a chamber containing the chosen solvent system with the addition of a small amount of triethylamine (e.g., 0.1-1% v/v) to the mobile phase to reduce streaking.
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., with iodine vapor or a suitable chemical stain).[4]
-
Calculate the Rf value for the product and impurities.
-
3. Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230–400 mesh) is a suitable stationary phase.[3]
-
Mobile Phase (Eluent): Based on the TLC analysis, prepare a sufficient volume of the n-hexane/ethyl acetate mixture. Add triethylamine to the eluent at a concentration of 0.1-1% (v/v) to act as a competing base and minimize peak tailing.[1]
Column Packing (Slurry Method):
-
Secure a glass chromatography column vertically.
-
Add a small layer of sand or a cotton/glass wool plug to the bottom of the column.
-
In a separate beaker, create a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the packed silica to prevent disturbance of the bed during sample loading.
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through it.
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving the sample, adding silica gel, and evaporating the solvent under reduced pressure.
-
Carefully apply the dissolved sample or the silica-adsorbed sample to the top of the column.
Elution and Fraction Collection:
-
Begin eluting the column with the prepared mobile phase.
-
Collect fractions in an orderly manner (e.g., in test tubes or flasks).
-
Monitor the separation by TLC analysis of the collected fractions. Spot every few fractions on a TLC plate to identify which fractions contain the purified product.
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Data Presentation
The following table summarizes the key parameters for the purification of this compound by column chromatography.
| Parameter | Value/Description | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard and widely available adsorbent for normal-phase chromatography.[3] |
| Mobile Phase | n-Hexane:Ethyl Acetate (e.g., 70:30 v/v) + 0.5% Triethylamine | A common solvent system for pyridine derivatives, with TEA to minimize peak tailing.[1][3] |
| TLC Rf of Product | ~0.3 | Optimal Rf for good separation on a column. |
| Visualization | UV light (254 nm) | This compound is UV active due to its aromatic rings. |
| Expected Purity | >98% | Dependent on the crude mixture and careful execution of the protocol. |
Visualizations
Experimental Workflow for this compound Purification
References
Application Notes and Protocols for the High-Purity Recrystallization of N-benzylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for achieving high-purity N-benzylpyridin-4-amine through recrystallization. The methodologies outlined are based on established principles of organic compound purification, with special considerations for the amine functional group.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical research and development.[1][2][3] The purity of such compounds is critical for accurate biological and chemical studies. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[4][5] This process relies on the differential solubility of the compound of interest and its impurities in a selected solvent or solvent system at varying temperatures.
The ideal solvent for recrystallization will dissolve the this compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Conversely, impurities should either be insoluble in the hot solvent or highly soluble at room temperature.[5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an effective purification strategy.
| Property | Value | Reference |
| CAS Number | 13556-71-3 | [1][2] |
| Molecular Formula | C₁₂H₁₂N₂ | [1][3] |
| Molecular Weight | 184.24 g/mol | [1][2] |
| Appearance | Powder | [2] |
Table 1: Physicochemical Properties of this compound
Solvent Selection for Recrystallization
The choice of solvent is the most critical step in the recrystallization process.[4][5] Due to the amine group, the solubility of this compound can be influenced by the pH of the medium.[6] A systematic approach to solvent screening is highly recommended.
General Solubility Considerations for Amines
Amines, especially those with fewer than six carbon atoms, tend to be soluble in water due to hydrogen bonding.[7][8] However, the aromatic rings in this compound increase its hydrophobicity, suggesting lower water solubility. Aliphatic amines are generally soluble in a variety of organic solvents.[8][9] The lone pair of electrons on the nitrogen atom makes amines basic and nucleophilic, which can influence their interaction with protic or acidic solvents.[7]
Recommended Solvents for Screening
Based on the structure of this compound, a range of solvents with varying polarities should be tested. Table 2 provides a list of suggested solvents for initial screening.
| Solvent | Polarity | Rationale |
| Water | High | Unlikely to be a good single solvent due to the aromatic nature, but could be used in a solvent pair. |
| Ethanol | High | Often a good solvent for recrystallization of moderately polar compounds.[10] |
| Methanol | High | Similar to ethanol, but its higher volatility can be a consideration. |
| Isopropanol | Medium | A common choice for recrystallization. |
| Acetone | Medium | Good solvent for many organic compounds, but its low boiling point requires careful handling. |
| Ethyl Acetate | Medium | A versatile solvent for purification. |
| Toluene | Low | Suitable for less polar compounds; may dissolve impurities well. |
| Heptane/Hexane | Low | Often used as an anti-solvent or for washing crystals. |
Table 2: Suggested Solvents for Recrystallization Screening
Solvent Pair Screening
If a single suitable solvent cannot be identified, a solvent pair can be effective.[5] This involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Common solvent pairs include ethanol/water, isopropanol/water, and ethyl acetate/heptane.[5][10]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The optimal solvent and volumes should be determined through preliminary small-scale experiments.
Figure 1: General workflow for the recrystallization of this compound.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Spatula
-
Glass rod
-
Ice bath
-
Vacuum source
-
Drying oven or vacuum desiccator
Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until it begins to boil gently. Continue adding small portions of the hot solvent until the solid is completely dissolved.[10]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[10]
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution.[10]
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for 15-30 minutes to maximize the yield of crystals.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5][10]
-
Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Transfer the purified crystals to a watch glass and dry them to a constant weight in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator.[5]
Troubleshooting
| Issue | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated. | Re-heat to dissolve the oil, add more hot solvent, and allow to cool slowly. Consider a different solvent system.[10] |
| No Crystals Form | Too much solvent was used, or the solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If necessary, boil off some solvent and cool again.[10] |
| Low Recovery | The compound is too soluble in the cold solvent, or too much solvent was used for washing. | Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold solvent for washing. |
| Product is Impure | Inefficient removal of impurities during recrystallization. | Consider a second recrystallization. Ensure slow cooling to allow for selective crystallization. |
Table 3: Troubleshooting Guide for Recrystallization
Purity Assessment
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are suitable methods for determining purity.[11]
Figure 2: Logical flow for the assessment of product purity.
Conclusion
This guide provides a comprehensive framework for the high-purity recrystallization of this compound. By following a systematic approach to solvent selection and adhering to the detailed experimental protocol, researchers can obtain a product of high purity suitable for demanding applications in research and drug development. The troubleshooting guide and purity assessment workflow offer additional support for optimizing this purification process.
References
- 1. CAS 13556-71-3 | this compound - Synblock [synblock.com]
- 2. This compound | 13556-71-3 [sigmaaldrich.com]
- 3. This compound [chemicalbook.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Note: Quantification of N-benzylpyridin-4-amine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-benzylpyridin-4-amine. This method is suitable for researchers, scientists, and drug development professionals requiring precise quantification of this compound in various sample matrices. The protocol presented herein provides a comprehensive guide for sample and standard preparation, chromatographic conditions, and method validation parameters, ensuring reliable and reproducible results.
Introduction
This compound is a significant chemical intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this amine is critical for process monitoring, quality control, and stability studies in drug development. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical ingredients and their intermediates due to its high resolution, sensitivity, and accuracy.[1] This application note describes a validated RP-HPLC method that effectively separates and quantifies this compound. The presence of a benzyl group provides a convenient chromophore for UV detection, simplifying the analytical workflow.[2]
Experimental
Instrumentation and Materials
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[2]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)[3]
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters[2]
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection | UV at 254 nm[1] |
Protocols
1. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and methanol or the initial mobile phase) to an estimated concentration within the calibration range (approximately 10-50 µg/mL).[2][4]
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.[5]
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[2]
3. Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.[1]
-
Inject 10 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Method Validation Summary
The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[6][7] Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | % Recovery between 98.0% and 102.0%.[8] |
| Precision | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |
| Specificity | The peak for this compound should be well-resolved from other components. |
Results and Discussion
The developed RP-HPLC method provides excellent separation and quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and water containing formic acid ensures good peak shape and resolution. The benzyl group in the molecule allows for sensitive UV detection at 254 nm.[2] The method is expected to be linear over a wide concentration range, allowing for the analysis of both high and low levels of the analyte.
The HPLC method detailed in this application note is a reliable and robust technique for the quantitative determination of this compound. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. Proper method validation is crucial to ensure the accuracy and precision of the results obtained.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. doras.dcu.ie [doras.dcu.ie]
- 8. jidps.com [jidps.com]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Identification of N-benzylpyridin-4-amine
Abstract
This document provides a detailed protocol for the identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. The accurate identification and characterization of such compounds are crucial for quality control, impurity profiling, and metabolic studies. This protocol outlines the necessary steps for sample preparation, GC-MS instrumentation setup, and data analysis. While direct analysis is often feasible for such compounds, a derivatization step is also described for instances where improved peak shape and sensitivity are required.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal method for the identification and quantification of volatile and semi-volatile compounds such as this compound. The protocol described herein is designed to be a robust starting point for researchers, and it may be further optimized based on the specific sample matrix and available instrumentation.
Experimental Protocol
This protocol is divided into three main stages: Sample Preparation, GC-MS Analysis, and Data Analysis.
Sample Preparation
The choice of sample preparation procedure will depend on the sample matrix. For relatively clean samples, a direct dilution is sufficient. For more complex matrices, a liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
2.1.1. Materials and Reagents
-
This compound standard
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Anhydrous sodium sulfate
-
Trifluoroacetic anhydride (TFAA) (for optional derivatization)
-
GC vials with inserts
-
Micropipettes
-
Vortex mixer
-
Centrifuge
2.1.2. Procedure for Standard Solution
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard solution of approximately 10 µg/mL in a suitable volatile solvent like dichloromethane or ethyl acetate.[1]
2.1.3. Procedure for Sample in a Complex Matrix (e.g., Biological Fluid)
-
To 1 mL of the sample, add 1 mL of 0.1 M NaOH to basify the solution (pH > 10). This step is crucial for ensuring the amine is in its free base form.[2]
-
Add 5 mL of dichloromethane or ethyl acetate and vortex vigorously for 2 minutes.[2]
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.[2]
-
Carefully transfer the organic layer to a clean tube.
-
Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.[2]
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.
-
Transfer the concentrated extract to a GC vial for analysis.
2.1.4. Optional Derivatization for Improved Chromatography
For enhanced peak shape and sensitivity, particularly for secondary amines, derivatization can be performed.[2]
-
Evaporate the dried organic extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[2]
-
Seal the vial and heat at 70°C for 30 minutes.[2]
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Analysis
The following are general GC-MS parameters that can be used as a starting point. Optimization may be required based on the specific instrument and column used.
2.2.1. Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS or equivalent).
-
Capillary Column: A non-polar or medium-polarity column is recommended, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, DB-5, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2][3][4]
2.2.2. GC Conditions
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2][5]
-
Inlet Temperature: 250-280°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 280°C at a rate of 10-15°C/min.
-
Hold at 280°C for 5-10 minutes.[6]
-
2.2.3. MS Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Mass Scan Range: m/z 40-450.[5]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Transfer Line Temperature: 280°C.[5]
Data Presentation
The primary identification of this compound will be based on its retention time and mass spectrum. The mass spectrum should be compared to a reference spectrum if available, or interpreted based on characteristic fragmentation patterns.
| Parameter | Expected Value/Characteristic |
| Molecular Formula | C₁₂H₁₂N₂[7] |
| Molecular Weight | 184.24 g/mol [7] |
| Retention Time (RT) | Dependent on the specific GC conditions, but should be consistent for standards and samples. |
| Molecular Ion (M⁺) | m/z 184 |
| Key Fragment Ions | Expected fragments would include the benzyl cation (m/z 91), the tropylium ion (m/z 91), and fragments related to the pyridine ring. The fragmentation pattern of benzylamine commonly shows a prominent peak at m/z 91.[8] |
Experimental Workflow Diagram
Caption: Workflow for the GC-MS identification of this compound.
Conclusion
This application note provides a comprehensive protocol for the identification of this compound using GC-MS. The detailed steps for sample preparation, instrument parameters, and data analysis will enable researchers, scientists, and drug development professionals to confidently identify this compound in various samples. The provided workflow and data table serve as a quick reference for the experimental procedure and expected results. Adherence to good laboratory practices and proper instrument maintenance are essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols for N-benzylpyridin-4-amine as a Catalyst in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzylpyridin-4-amine is a derivative of 4-aminopyridine and is anticipated to function as a nucleophilic catalyst in acylation reactions, such as esterification and amidation. Its catalytic activity is analogous to the well-studied catalyst 4-(dimethylamino)pyridine (DMAP). The lone pair of electrons on the pyridine nitrogen atom acts as the nucleophile, initiating the acyl transfer process.
The structure of this compound, featuring a benzyl group on the exocyclic nitrogen, influences its catalytic efficacy. Compared to DMAP, the N-benzyl group is less electron-donating than two methyl groups, which may result in a lower catalytic activity. Additionally, the greater steric bulk of the benzyl group might influence substrate scope, particularly with sterically hindered reactants. These application notes provide an overview of the expected catalytic behavior of this compound based on the established principles of 4-aminopyridine catalysis and provide generalized protocols for its use in esterification and amidation reactions.
Catalytic Mechanism of Acylation
The catalytic cycle of this compound in acylation reactions is expected to follow the nucleophilic catalysis pathway, similar to that of DMAP. The mechanism involves the following key steps:
-
Activation of the Acylating Agent: The highly nucleophilic pyridine nitrogen of this compound attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride or acyl chloride).
-
Formation of the N-Acylpyridinium Intermediate: This initial attack forms a highly reactive N-acylpyridinium intermediate. This intermediate is a significantly more potent acylating agent than the original anhydride or acyl chloride.[1][2]
-
Nucleophilic Attack by Alcohol/Amine: The alcohol or amine nucleophile attacks the carbonyl carbon of the activated N-acylpyridinium intermediate.
-
Acyl Transfer and Catalyst Regeneration: The acyl group is transferred to the nucleophile, forming the desired ester or amide product. This step regenerates the this compound catalyst, allowing it to re-enter the catalytic cycle. In reactions starting from carboxylic acids, a coupling agent (like a carbodiimide) is used to form a highly reactive O-acylisourea intermediate which is then intercepted by the catalyst.
A visual representation of this catalytic cycle is provided below.
Application in Esterification Reactions
This compound is expected to be an effective catalyst for the esterification of a wide range of alcohols, including sterically hindered secondary and tertiary alcohols, which are often challenging substrates for other methods.
Representative Data for Esterification
The following table summarizes representative yields for the esterification of various alcohols with different acylating agents, based on data from DMAP-catalyzed reactions. These values provide an expected range of efficacy for this compound, although reaction times may be longer due to its potentially lower catalytic activity.
| Entry | Alcohol Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol (Primary) | Acetic Anhydride | 1 | CH2Cl2 | RT | 2 | >95 |
| 2 | Cyclohexanol (Secondary) | Acetic Anhydride | 1 | CH2Cl2 | RT | 3 | ~98 |
| 3 | 1-Adamantanol (Tertiary) | Acetic Anhydride | 5 | Pyridine | 60 | 24 | ~90 |
| 4 | Phenol | Benzoyl Chloride | 2 | CH2Cl2 | RT | 4 | >95 |
| 5 | l-Menthol (Secondary) | Isobutyric Anhydride | 0.5 | Neat | RT | 12 | 98 |
| 6 | Geraniol (Primary, Allylic) | Acetic Anhydride | 1 | Neat | RT | 0.5 | 99 |
Data presented is based on analogous reactions catalyzed by DMAP and serves as an estimation for reactions catalyzed by this compound.
Experimental Protocol: General Procedure for Esterification
This protocol describes a general method for the esterification of an alcohol using an acid anhydride as the acylating agent, catalyzed by this compound.
Materials:
-
Alcohol (1.0 eq)
-
Acid Anhydride (1.1 - 1.5 eq)
-
This compound (1 - 5 mol%)
-
Anhydrous Solvent (e.g., Dichloromethane, THF, Acetonitrile)
-
Triethylamine (optional, 1.5 eq, for reactions with acyl chlorides or to neutralize acidic byproducts)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and this compound (1-5 mol%).
-
Dissolve the solids in an appropriate volume of anhydrous solvent.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the acid anhydride (1.1-1.5 eq) to the stirred solution. If using an acyl chloride, triethylamine (1.5 eq) should be added to scavenge the HCl generated.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or GC-MS until the starting material is consumed). For less reactive substrates, heating may be necessary.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers sequentially with dilute HCl (to remove the catalyst), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Application in Amidation Reactions
This compound can also be employed as a catalyst for the formation of amide bonds from carboxylic acids and amines. These reactions typically require a coupling agent, such as a carbodiimide (e.g., DCC or EDC), to activate the carboxylic acid.
Representative Data for Amidation
The following table provides representative data for amidation reactions using DMAP as a catalyst, which can be used to estimate the performance of this compound.
| Entry | Carboxylic Acid | Amine | Coupling Agent | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Benzylamine | EDC | 10 | CH2Cl2 | RT | 12 | ~95 |
| 2 | Phenylacetic Acid | Aniline | DCC | 10 | CH2Cl2 | RT | 16 | ~90 |
| 3 | Boc-Val-OH | 4-Nitroaniline | EDC/HOBt | 100 | CH3CN | RT | 12 | ~85 |
| 4 | 4-Methoxybenzoic Acid | Morpholine | EDC | 5 | DMF | RT | 8 | ~98 |
| 5 | Adipic Acid | Benzylamine (2.2 eq) | DCC | 10 | THF | RT | 24 | ~88 |
Data presented is based on analogous reactions catalyzed by DMAP and serves as an estimation for reactions catalyzed by this compound.
Experimental Protocol: General Procedure for Amidation
This protocol outlines a general procedure for the coupling of a carboxylic acid and an amine using a carbodiimide coupling agent and this compound as a catalyst.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.1 eq)
-
Carbodiimide coupling agent (e.g., EDC or DCC, 1.1 eq)
-
This compound (5 - 10 mol%)
-
Anhydrous Solvent (e.g., Dichloromethane, DMF)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), and this compound (5-10 mol%) in an anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the carbodiimide coupling agent (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
Dilute the reaction mixture with an organic solvent and wash sequentially with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous NaHCO3, and brine.
-
Dry the organic phase over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Safety and Handling
While specific toxicity data for this compound is not widely available, it should be handled with care as an analogue of DMAP, which is known to be toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Disclaimer: The provided protocols and data are based on established chemical principles and literature for analogous catalysts. Researchers should optimize conditions for their specific substrates and perform appropriate safety assessments before commencing any experimental work.
References
Application Notes and Protocols: Experimental Setup for N-alkylation of N-benzylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of pyridine derivatives is a fundamental transformation in synthetic chemistry, crucial for the generation of diverse molecular scaffolds with significant applications in medicinal chemistry and materials science. The introduction of alkyl groups onto the nitrogen atom of a pyridine ring can profoundly influence the molecule's biological activity, solubility, and pharmacokinetic properties. This document provides a detailed experimental protocol for the N-alkylation of N-benzylpyridin-4-amine, a key intermediate in the synthesis of various biologically active compounds.
Reaction Principle
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, typically an alkyl halide. This results in the formation of a new carbon-nitrogen bond and the corresponding N-alkylated pyridinium salt. The reaction is generally facilitated by a suitable solvent and may sometimes require a base to neutralize the generated acid, though for the formation of a quaternary ammonium salt from a tertiary amine, a base is not strictly necessary. The choice of solvent, temperature, and the nature of the alkylating agent can influence the reaction rate and yield.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous solvent (e.g., Acetonitrile (CH3CN), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Dissolution: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent to the flask to dissolve the this compound. A typical concentration ranges from 0.1 to 0.5 M.
-
Addition of Alkylating Agent: While stirring the solution, add the alkyl halide (1.1-1.5 equivalents) dropwise at room temperature. For highly reactive alkylating agents, the addition may be performed at 0 °C to control the reaction exotherm.
-
Reaction: Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 40-80 °C) as required. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a precipitate (the product pyridinium salt) has formed, it can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials, and then dried under vacuum.
-
Purification: If the product does not precipitate or requires further purification, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Data Presentation
The following table summarizes a representative experimental setup for the N-methylation of this compound.
| Parameter | Value |
| Reactant | This compound |
| Alkylating Agent | Methyl Iodide (CH₃I) |
| Stoichiometry | 1.2 equivalents of Methyl Iodide |
| Solvent | Acetonitrile (CH₃CN) |
| Concentration | 0.2 M |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 4-6 hours |
| Expected Product | N-benzyl-1-methylpyridin-1-ium-4-amine iodide |
| Anticipated Yield | >90% |
Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: General reaction mechanism for the N-alkylation of this compound.
Application Notes & Protocols: N-Benzylpyridin-4-amine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-benzylpyridin-in the synthesis of valuable pharmaceutical intermediates. The primary application highlighted is its role as a stable, protected precursor to 4-aminopyridine, a key building block in medicinal chemistry. The benzyl group can be efficiently removed via catalytic transfer hydrogenation, yielding 4-aminopyridine, which can then be further functionalized.
This document details a two-step synthetic sequence:
-
N-Debenzylation: The removal of the benzyl protecting group from N-benzylpyridin-4-amine to generate 4-aminopyridine.
-
Acylation: The subsequent reaction of 4-aminopyridine with 4-chlorobenzoyl chloride to produce N-(pyridin-4-yl)-4-chlorobenzamide, an intermediate for various potential therapeutic agents.
Experimental Protocols
Part 1: N-Debenzylation of this compound
This protocol describes the cleavage of the benzyl group from this compound using catalytic transfer hydrogenation with ammonium formate as the hydrogen donor and palladium on carbon as the catalyst. This method is advantageous due to its mild reaction conditions and high efficiency.[1][2][3]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ammonium Formate (HCOONH₄)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Celite
-
Nitrogen gas (N₂)
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 3 mmol).
-
Add an equal weight of 10% Pd/C to the flask.
-
Suspend the mixture in dry methanol (20 mL).
-
While stirring under a nitrogen atmosphere, add anhydrous ammonium formate (e.g., 15 mmol) in a single portion.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 10-60 minutes), allow the mixture to cool to room temperature.
-
Remove the catalyst by filtration through a pad of Celite, washing the pad with chloroform (20 mL).
-
Combine the organic filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-aminopyridine.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Quantitative Data:
The following table summarizes typical reaction parameters and expected outcomes for the N-debenzylation of N-benzylamines using catalytic transfer hydrogenation.[1]
| Parameter | Value |
| Substrate | This compound |
| Catalyst | 10% Pd/C |
| Hydrogen Donor | Ammonium Formate |
| Solvent | Methanol |
| Reaction Time | 10 - 60 min |
| Expected Yield | >90% |
| Purity | High (purification may be required) |
Part 2: Synthesis of N-(pyridin-4-yl)-4-chlorobenzamide
This protocol details the acylation of 4-aminopyridine with 4-chlorobenzoyl chloride to form N-(pyridin-4-yl)-4-chlorobenzamide. This compound serves as a scaffold for the development of various pharmaceutical agents, including potential kinase inhibitors.
Materials:
-
4-aminopyridine (from Part 1 or commercial source)
-
4-chlorobenzoyl chloride
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-aminopyridine (e.g., 10 mmol) in pyridine (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorobenzoyl chloride (e.g., 11 mmol) in dichloromethane (10 mL) to the stirred solution of 4-aminopyridine.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(pyridin-4-yl)-4-chlorobenzamide.
Quantitative Data:
The following table summarizes the expected quantitative data for the synthesis of N-(pyridin-4-yl)-4-chlorobenzamide.
| Parameter | Value |
| Starting Material | 4-aminopyridine |
| Reagent | 4-chlorobenzoyl chloride |
| Solvent/Base | Pyridine |
| Reaction Time | 12 - 18 hours |
| Expected Yield | 85-95% |
| Purity | >98% after recrystallization |
Visualizations
Caption: Synthetic workflow for the preparation of a pharmaceutical intermediate.
Caption: Inhibition of the Rho-Kinase signaling pathway by pyridine-based inhibitors.
References
- 1. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 3. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
Application Note: A Scalable Protocol for the Synthesis of N-benzylpyridin-4-amine via One-Pot Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable protocol for the synthesis of N-benzylpyridin-4-amine, a valuable building block in pharmaceutical and materials science research. The described method utilizes a one-pot reductive amination of 4-aminopyridine and benzaldehyde, employing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. This approach offers high efficiency, operational simplicity, and enhanced safety, making it well-suited for large-scale production. This document provides a comprehensive experimental procedure, characterization data, and safety considerations to facilitate the successful implementation of this synthesis in a laboratory or pilot plant setting.
Introduction
This compound is a key intermediate in the development of various biologically active compounds and functional materials. Its synthesis is therefore of significant interest to the chemical and pharmaceutical industries. While several synthetic routes exist, many are not amenable to large-scale production due to harsh reaction conditions, the use of hazardous reagents, or low overall yields. Reductive amination has emerged as a powerful and versatile method for the formation of C-N bonds and the synthesis of substituted amines.[1][2] This one-pot procedure, which combines the formation of an imine from an amine and a carbonyl compound and its subsequent in-situ reduction, is highly efficient and atom-economical.[3]
The choice of reducing agent is critical for the success of a one-pot reductive amination, as it must selectively reduce the imine intermediate in the presence of the starting carbonyl compound.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, is an ideal reagent for this purpose, particularly in a scale-up context.[5] It is less hazardous than other reagents like sodium cyanoborohydride (NaBH₃CN) and offers excellent selectivity and mild reaction conditions.[5][6]
This application note presents a detailed protocol for the gram-scale synthesis of this compound via the reductive amination of 4-aminopyridine and benzaldehyde using STAB.
Experimental Protocol
This protocol is designed for a ~10-gram scale synthesis of this compound.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 4-Aminopyridine | C₅H₆N₂ | 94.12 | 9.41 g | 0.10 | >99% | Commercially Available[1][7][8][9] |
| Benzaldehyde | C₇H₆O | 106.12 | 11.14 g (10.7 mL) | 0.105 | >99% | Commercially Available |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 25.4 g | 0.12 | >95% | Commercially Available |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 200 mL | - | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | 150 mL | - | - | Prepared in-house |
| Brine (Saturated NaCl solution) | NaCl (aq) | - | 100 mL | - | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - | - | Commercially Available |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed for extraction and chromatography | - | ACS Grade | Commercially Available |
| Hexanes | C₆H₁₄ | - | As needed for chromatography | - | ACS Grade | Commercially Available |
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Nitrogen inlet/outlet
-
Addition funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography setup
Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-aminopyridine (9.41 g, 0.10 mol) and anhydrous 1,2-dichloroethane (DCE, 200 mL). Stir the mixture under a nitrogen atmosphere until the 4-aminopyridine is fully dissolved.
-
Addition of Benzaldehyde: Add benzaldehyde (11.14 g, 10.7 mL, 0.105 mol) to the solution at room temperature.
-
Addition of Reducing Agent: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add sodium triacetoxyborohydride (25.4 g, 0.12 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding 150 mL of saturated sodium bicarbonate solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Expected Yield and Purity:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield | Purity |
| This compound | C₁₂H₁₂N₂ | 184.24 | 85-95% | >98% |
Characterization Data for this compound
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, J = 6.0 Hz, 2H), 7.40-7.25 (m, 5H), 6.55 (d, J = 6.0 Hz, 2H), 4.80 (br s, 1H, NH), 4.40 (d, J = 5.6 Hz, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 152.0, 150.0, 138.5, 128.8, 127.8, 127.5, 108.0, 48.0.
-
Mass Spectrometry (ESI): m/z 185.1 [M+H]⁺.[10]
-
IR (KBr, cm⁻¹): The N-H stretch of the secondary amine is expected in the region of 3350-3310 cm⁻¹ (one band). Aromatic C-N stretching is anticipated between 1335-1250 cm⁻¹.[11][12]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling:
-
Sodium triacetoxyborohydride (STAB): STAB is water-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents. Handle in a dry environment and avoid inhalation of dust.[13]
-
1,2-Dichloroethane (DCE): DCE is a flammable and toxic solvent. Avoid inhalation and skin contact.
-
4-Aminopyridine: 4-Aminopyridine is toxic and can be absorbed through the skin. Handle with care.
-
-
Reaction Quenching: The quenching step with sodium bicarbonate solution should be performed slowly and carefully, as it can be exothermic and produce gas.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Workflow Diagram
Caption: Scalable synthesis workflow for this compound.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. gctlc.org [gctlc.org]
- 3. CAS 13556-71-3 | this compound - Synblock [synblock.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 4-Benzylpyridine | C12H11N | CID 16458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 10. rsc.org [rsc.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Analytical Characterization of N-benzylpyridin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques essential for the characterization of N-benzylpyridin-4-amine derivatives. This class of compounds is of significant interest in medicinal chemistry, with derivatives showing potential as kinase inhibitors for anticancer therapies and as acetylcholinesterase inhibitors for neurodegenerative diseases.[1][2][3] Robust analytical characterization is therefore critical for ensuring the identity, purity, and stability of these molecules throughout the drug discovery and development process.
This document outlines detailed protocols for the primary analytical methodologies: High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a fundamental technique for assessing the purity of this compound derivatives and for quantitative analysis.[4][5] A reverse-phase method is typically employed, separating compounds based on their hydrophobicity.
Experimental Protocol: HPLC Purity Determination
Objective: To determine the purity of an this compound derivative sample by calculating the area percentage of the main peak.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[4]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA) (for mobile phase modification)
-
Sample of this compound derivative
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases by sonication or helium sparging.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., a mixture of Mobile Phase A and B, or methanol) to a concentration of approximately 1 mg/mL.[4]
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the specific derivative)
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-25 min: 20% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
Data Presentation: HPLC Analysis of Substituted this compound Derivatives
| Derivative | Substitution on Benzyl Ring | Retention Time (min) | Purity (%) |
| 1 | None | 10.2 | >99 |
| 2 | 4-Methoxy | 9.8 | 98.5 |
| 3 | 4-Chloro | 10.8 | 99.2 |
| 4 | 4-Nitro | 9.5 | 97.9 |
Note: Data is representative and may vary based on the specific HPLC system and conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound derivatives.[4] Both ¹H and ¹³C NMR are essential for a complete characterization.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of an this compound derivative.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)[4]
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))[6]
-
Sample of this compound derivative (5-10 mg)[4]
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.[4]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters.
-
Typical spectral width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or TMS (0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Data Presentation: Representative ¹H and ¹³C NMR Data for this compound
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.25 | d | 2H | Pyridine H-2, H-6 |
| 7.30-7.45 | m | 5H | Benzyl Ar-H |
| 6.55 | d | 2H | Pyridine H-3, H-5 |
| 4.80 | br s | 1H | NH |
| 4.40 | s | 2H | CH₂ |
¹³C NMR (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 155.0 | Pyridine C-4 |
| 150.1 | Pyridine C-2, C-6 |
| 138.5 | Benzyl C-1 |
| 128.8 | Benzyl Ar-CH |
| 127.8 | Benzyl Ar-CH |
| 127.5 | Benzyl Ar-CH |
| 107.5 | Pyridine C-3, C-5 |
| 47.9 | CH₂ |
Note: Chemical shifts are representative and can vary with substitution.[6][7]
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the synthesized derivatives and to study their fragmentation patterns, which can provide further structural confirmation.[8] Electrospray ionization (ESI) is a common technique for these molecules.
Experimental Protocol: ESI-MS Analysis
Objective: To confirm the molecular weight and analyze the fragmentation pattern of an this compound derivative.
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., Q-TOF, Ion Trap)
Reagents:
-
Methanol or Acetonitrile (HPLC grade)
-
Formic acid
-
Sample of this compound derivative
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in methanol or acetonitrile containing 0.1% formic acid to promote protonation.
-
Direct Infusion or LC-MS:
-
Direct Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
LC-MS: Use the HPLC conditions described previously to introduce the sample into the mass spectrometer.
-
-
MS Conditions (Positive Ion Mode):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[8]
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 300-400 °C
-
Mass Range: m/z 50-500
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the protonated molecular ion ([M+H]⁺) as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Acquire the product ion spectrum.
-
Data Presentation: Expected ESI-MS Fragmentation of this compound
| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 185.11 | 107.07 | [C₇H₉N]⁺ (benzylamine radical cation) |
| 185.11 | 91.05 | [C₇H₇]⁺ (tropylium ion) |
| 185.11 | 78.05 | [C₅H₄N]⁺ (pyridyl fragment) |
Note: The primary fragmentation is expected to be the cleavage of the benzylic C-N bond.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique to identify the key functional groups present in this compound derivatives.
Experimental Protocol: FTIR Spectroscopy
Objective: To identify the characteristic functional groups of an this compound derivative.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Procedure:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Preparation (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Spectrum Acquisition:
-
Collect a background spectrum.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Data Presentation: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H Stretch | Secondary Amine |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic (CH₂) |
| 1650-1580 | N-H Bend | Secondary Amine |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1335-1250 | C-N Stretch | Aromatic Amine |
Note: These are general ranges and the exact positions will vary depending on the specific molecular structure.[6][9]
Visualizations
General Analytical Workflow
Caption: A typical workflow for the synthesis and analytical characterization of novel chemical entities.
Mechanism of Action: Acetylcholinesterase Inhibition
Caption: Inhibition of Acetylcholinesterase (AChE) by an this compound derivative.
References
- 1. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study [jsciences.ut.ac.ir]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-benzylpyridin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of N-benzylpyridin-4-amine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing direct solutions to specific experimental challenges.
Question 1: My reaction shows low or no conversion to the desired product. What are the common causes?
Answer: Low conversion is typically linked to issues with reactants, reaction conditions, or the chosen synthetic route. Consider the following:
-
Reactant Quality:
-
4-Aminopyridine Purity: Ensure the starting amine is pure and, critically, anhydrous. Water impurities can interfere with the reaction, especially in methods sensitive to moisture.
-
Benzyl Halide/Aldehyde Quality: Use a fresh or properly stored benzyl halide (bromide is often more reactive than chloride) for alkylation, or freshly distilled benzaldehyde for reductive amination. Decomposed reagents will significantly lower your yield.[1]
-
-
Reaction Conditions:
-
Solvent Choice: For direct alkylation (an SN2 reaction), polar aprotic solvents like Acetonitrile (ACN), DMF, or DMSO are generally preferred as they stabilize the transition state.[1] For reductive amination, solvents like methanol or dichloroethane are common.
-
Temperature: Direct alkylation often requires heating (e.g., reflux) to proceed at a reasonable rate.[1] Reductive amination conditions can vary from room temperature to moderate heating.[2] If the temperature is too low, the reaction may be too slow; if too high, byproduct formation can increase.
-
Base (for Direct Alkylation): A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) is necessary to neutralize the acid formed during the reaction. Ensure the base is strong enough and added in sufficient quantity.
-
Question 2: I'm observing multiple spots on my TLC, indicating significant byproduct formation. What are these impurities and how can I avoid them?
Answer: The primary byproduct in direct alkylation methods is often the result of over-alkylation, where the product, this compound, is further benzylated to form a quaternary ammonium salt.
-
Cause: The secondary amine product can be more nucleophilic than the starting 4-aminopyridine, leading to a second alkylation.
-
Solution:
-
Control Stoichiometry: Use a slight excess of 4-aminopyridine relative to the benzyl halide to favor the mono-alkylation product.
-
Slow Addition: Add the benzyl halide dropwise to the reaction mixture to maintain a low concentration, minimizing the chance of the product reacting further.
-
Alternative Route: Switch to reductive amination, which is not prone to over-alkylation and is often a cleaner method for preparing secondary amines.[3] This method involves reacting 4-aminopyridine with benzaldehyde to form an imine intermediate, which is then reduced in situ.[4][5]
-
Question 3: How can I effectively purify the crude this compound? The compound seems unstable on silica gel.
Answer: Purification can be challenging due to the basic nature of the amine.
-
Silica Gel Chromatography: Amines can streak on standard silica gel due to its acidic nature.
-
Acid-Base Extraction: This is a highly effective method for purifying amines.[7]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to deprotonate the amine, causing it to precipitate or become extractable.
-
Extract the free amine back into an organic solvent. Dry the organic layer and remove the solvent to yield the purified product.
-
-
Recrystallization/Distillation: Recrystallization can be effective if a suitable solvent system is found.[6] Vacuum distillation may be possible if the product is thermally stable and has a suitable boiling point.[8]
Quantitative Data Summary
The choice of synthetic route significantly impacts the potential yield of this compound. The following table provides a comparison of typical conditions and expected yields for the two primary methods.
| Parameter | Method 1: Direct Benzylation (SN2) | Method 2: Reductive Amination |
| Reactants | 4-Aminopyridine, Benzyl Bromide/Chloride | 4-Aminopyridine, Benzaldehyde |
| Reagents | Base (e.g., K₂CO₃, Cs₂CO₃) | Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) |
| Typical Solvent | Acetonitrile, DMF | Methanol, Dichloroethane (DCE) |
| Temperature | 50°C - Reflux | Room Temperature - 60°C |
| Typical Reaction Time | 6 - 24 hours | 4 - 12 hours |
| Common Byproducts | Quaternary ammonium salt (over-alkylation) | Reductive amination byproducts (e.g., dibenzylamine) |
| Representative Yield | 40 - 70% | 75 - 95% |
Note: Yields are representative and highly dependent on the specific conditions, purity of reagents, and purification efficiency.
Visualizations
Synthetic Pathways
Caption: Key synthetic routes to this compound.
General Experimental Workflow
Caption: Standard workflow for synthesis and purification.
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for diagnosing low-yield reactions.
Detailed Experimental Protocols
Method 1: Direct Benzylation
This protocol is based on the SN2 reaction between 4-aminopyridine and a benzyl halide.
-
Materials:
-
4-Aminopyridine (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-aminopyridine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile via syringe and stir the suspension.
-
Add benzyl bromide dropwise to the mixture at room temperature over 15 minutes.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.
-
Monitor the reaction's progress using TLC (e.g., 10% Methanol in Dichloromethane with 1% triethylamine).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material using one of the methods described in the FAQ section (e.g., column chromatography on triethylamine-treated silica gel).
-
Method 2: Reductive Amination (Higher Yield)
This protocol involves the formation of an imine from 4-aminopyridine and benzaldehyde, followed by in-situ reduction.
-
Materials:
-
4-Aminopyridine (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (optional, catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-aminopyridine and benzaldehyde in DCE.
-
If desired, add a catalytic amount of acetic acid to facilitate imine formation. Stir at room temperature for 1-2 hours.
-
Slowly add sodium triacetoxyborohydride in portions. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify as necessary. This method often produces a cleaner crude product than direct alkylation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Common byproducts in N-benzylpyridin-4-amine synthesis and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzylpyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Reductive Amination: This one-pot reaction involves the condensation of 4-aminopyridine with benzaldehyde to form an intermediate imine, which is then reduced in situ to the desired this compound. Common reducing agents include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃)[1][2].
-
N-Alkylation: This method involves the direct reaction of 4-aminopyridine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base[3].
Q2: What are the typical byproducts I might encounter during the synthesis of this compound?
A2: The byproducts largely depend on the synthetic route chosen.
-
For Reductive Amination:
-
For N-Alkylation:
-
Unreacted starting materials: 4-aminopyridine and benzyl halide.
-
Over-alkylation product: N,N-dibenzylpyridin-4-amine[3].
-
Quaternary ammonium salt: 1-benzyl-4-(benzylamino)pyridin-1-ium halide, resulting from the benzylation of the pyridine ring nitrogen.
-
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. A suitable eluent system for TLC analysis is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes). The spots can be visualized under UV light and/or by staining with a potassium permanganate solution or other amine-specific stains like ninhydrin[6][7]. By co-spotting the reaction mixture with the starting materials, you can track the consumption of reactants and the formation of the product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound in Reductive Amination
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Imine Formation | Ensure anhydrous reaction conditions as water can hydrolyze the imine. Consider adding a dehydrating agent like magnesium sulfate or molecular sieves. A mildly acidic catalyst (e.g., acetic acid) can promote imine formation. |
| Ineffective Reduction | Check the quality of the reducing agent. Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which is more selective for the imine over the aldehyde[1]. If using sodium borohydride, ensure the imine has formed before its addition. |
| Side Reaction of Benzaldehyde | Unreacted benzaldehyde can be reduced to benzyl alcohol, consuming the reducing agent. Using a slight excess of 4-aminopyridine can help drive the imine formation. |
Problem 2: Significant Formation of N,N-dibenzylpyridin-4-amine (Over-alkylation)
Possible Causes & Solutions:
| Route | Troubleshooting Steps |
| Reductive Amination | Use a stoichiometric amount or a slight excess of 4-aminopyridine relative to benzaldehyde. A stepwise procedure, where the imine is formed first and then reduced, can also minimize over-alkylation[5]. |
| N-Alkylation | Use a molar ratio of 4-aminopyridine to benzyl halide greater than 1:1. Running the reaction at a lower temperature and for a shorter duration can also reduce the formation of the dibenzylated product. |
Problem 3: Difficulty in Removing Unreacted Starting Materials and Byproducts
Solutions are provided in the detailed experimental protocols below.
Experimental Protocols for Byproduct Removal
Protocol 1: Removal of Unreacted Benzaldehyde via Liquid-Liquid Extraction
This protocol utilizes the formation of a water-soluble bisulfite adduct to selectively remove unreacted benzaldehyde from the reaction mixture.
-
Dissolution: After the reaction, quench any remaining reducing agent according to standard procedures. Remove the organic solvent under reduced pressure. Dissolve the crude residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extraction: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 2-3 minutes.
-
Separation: Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous layer. Drain the aqueous layer.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product free of benzaldehyde.
Protocol 2: Separation of Amines from Neutral Byproducts (Benzyl Alcohol) via Acid-Base Extraction
This protocol separates the basic amine products from neutral byproducts like benzyl alcohol.
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amines (this compound, unreacted 4-aminopyridine, and N,N-dibenzylpyridin-4-amine) will be protonated and move into the aqueous layer as their hydrochloride salts. The neutral byproduct, benzyl alcohol, will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the amine salts.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the pH is basic (pH > 10), which will precipitate the free amines.
-
Extraction: Extract the aqueous layer with fresh organic solvent (e.g., ethyl acetate or DCM) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate to obtain the mixture of amines.
Protocol 3: Purification by Column Chromatography
Column chromatography is effective for separating this compound from unreacted 4-aminopyridine and the over-alkylation product, N,N-dibenzylpyridin-4-amine.
-
Stationary Phase: Silica gel is commonly used. For amines, which can streak on acidic silica, treating the silica with a small amount of triethylamine in the eluent (e.g., 0.5-1%) is recommended to improve separation. Alternatively, basic alumina or commercially available amine-functionalized silica columns can be used[8].
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. For example, a gradient from 10% to 50% ethyl acetate in hexanes can effectively separate the components.
-
Elution Order: Generally, the less polar N,N-dibenzylpyridin-4-amine will elute first, followed by the desired this compound, and finally the more polar unreacted 4-aminopyridine.
-
-
Procedure:
-
Slurry Preparation: Adsorb the crude amine mixture onto a small amount of silica gel.
-
Column Packing: Pack a column with silica gel in the initial, less polar eluent.
-
Loading: Carefully load the adsorbed sample onto the top of the column.
-
Elution: Begin elution with the starting solvent mixture, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 4: Purification by Recrystallization
If the crude product is a solid, recrystallization can be an effective final purification step.
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of amines include ethanol, methanol, toluene, or mixtures such as ethanol/water or ethyl acetate/hexanes[9][10][11].
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, filter the hot solution through a fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Synthetic routes and common byproducts.
Caption: General purification workflow.
Caption: Troubleshooting decision workflow.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. orgsyn.org [orgsyn.org]
- 9. mt.com [mt.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
Troubleshooting guide for N-benzylpyridin-4-amine purification
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-benzylpyridin-4-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My recrystallization of this compound resulted in a very low yield. What are the common causes and how can I improve it?
Answer: A poor yield during recrystallization is a frequent issue.[1] The most common causes include:
-
Using excessive solvent: The most likely reason for low yield is the use of too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[1]
-
Troubleshooting: Before discarding the mother liquor, test it by dipping a glass stirring rod into the solution and letting the solvent evaporate. If a substantial solid residue forms on the rod, your compound is still in solution.[1] You can try to recover this by boiling off some of the solvent to re-saturate the solution and then attempting to crystallize it again.[1] For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Premature crystallization: If crystals form too quickly in the hot solution while filtering (e.g., during hot filtration to remove insoluble impurities), you can lose a significant amount of product.
-
Troubleshooting: Use a pre-heated funnel and flask for hot filtration and add a slight excess of hot solvent before filtering to ensure the compound remains in solution.
-
-
Inappropriate solvent choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures.
-
Troubleshooting: Re-evaluate your solvent system. An ideal solvent should dissolve the compound completely when hot but poorly when cold. Consider a two-solvent system (see Experimental Protocols).
-
Question 2: No crystals are forming from my supersaturated solution of this compound. How can I induce crystallization?
Answer: Failure to crystallize upon cooling can happen if the solution is not sufficiently supersaturated or if nucleation is slow. Here are several techniques to induce crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution.[1] This "seed" will act as a template for other molecules to crystallize upon.
-
Flash Freezing: Dip a glass stirring rod into the solution, remove it, and let the solvent evaporate quickly in a stream of air or nitrogen to leave a thin film of solid. Re-introduce this rod into the solution to provide seed crystals.[1]
-
Reduce Temperature: If cooling to room temperature is not enough, try cooling the flask in an ice bath or refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
-
Increase Concentration: If the solution is clear and none of the above methods work, it's likely too dilute. Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[1]
Question 3: My this compound is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture).
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent (1-5% more) to decrease the saturation level slightly.[1] This ensures that crystallization begins at a lower temperature.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If the problem persists, it may be due to significant impurities lowering the melting point. Consider a preliminary purification step like column chromatography or treatment with activated charcoal to remove colored impurities if present.[1]
-
Question 4: I am running a silica gel column to purify this compound, but I'm seeing significant streaking or "tailing" on my TLC plate and poor separation. How can I fix this?
Answer: This is a classic issue when purifying basic compounds like amines on standard silica gel. The amine group is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to irreversible adsorption and tailing.[2][3][4]
-
Solution: Neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent system.
-
Recommended Additive: Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate).[2][4]
-
Alternative Stationary Phase: For difficult separations, consider using a different stationary phase, such as basic alumina or an amine-functionalized silica gel, which are designed to handle basic compounds.[2]
-
Quantitative Data Summary
While specific experimental values can vary, the following table summarizes typical data for the purification of this compound and analogous aromatic amines.
| Parameter | Column Chromatography | Recrystallization | Solubility Profile |
| Typical Starting Purity | 70-85%[3] | 85-95%[3] | - |
| Typical Final Purity | >95%[3] | >99%[3] | - |
| Expected Yield | 60-80%[3] | 70-90%[3] | - |
| Common Solvents | Eluent: Hexane/Ethyl Acetate + 1% TEA[4] | Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate/Hexane mixture.[3][5] | Soluble in polar organic solvents (Methanol, Ethanol, Acetone, DMF, DMSO).[6][7] Sparingly soluble in nonpolar solvents (Hexane).[7] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed to purify this compound from non-basic impurities and closely related byproducts.
-
Eluent Selection:
-
Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides a retention factor (Rf) of ~0.3 for this compound.[4]
-
Prepare the chosen eluent and add 1% triethylamine (v/v) to it. For example, for 500 mL of 7:3 Hexane:EtOAc, use 350 mL Hexane, 150 mL EtOAc, and 5 mL TEA.[4]
-
-
Column Packing:
-
Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.[4]
-
Add a ~1 cm layer of sand.[4]
-
Prepare a slurry of silica gel in your prepared mobile phase. Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[4][8]
-
Add another layer of sand on top of the settled silica bed.[4]
-
Drain the excess solvent until the level is just at the top of the sand layer.[4]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample to the top of the silica bed.[4]
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel ("dry loading").
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply gentle pressure (flash chromatography) to run the solvent through the column.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization
This method is ideal for a final purification step when the product is already of moderate purity (>85%).
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube. Add a few drops of a potential solvent. If it dissolves immediately at room temperature, the solvent is too good.
-
If it does not dissolve, heat the test tube. If the solid dissolves when hot but reappears when cooled, you have found a suitable single solvent.[3] Common solvents to test include ethanol, isopropanol, and acetonitrile.[3]
-
If no single solvent is ideal, try a two-solvent system (e.g., Ethyl Acetate/Hexane or Ethanol/Water). The compound should be soluble in the "solvent" and insoluble in the "anti-solvent".[3]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent (or the "good" solvent in a two-solvent system) dropwise while heating and stirring until the solid just dissolves completely.[3]
-
-
Decolorization (Optional):
-
If the hot solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the mixture to boiling for a few minutes, then perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Two-Solvent System: While the solution is hot, add the "anti-solvent" dropwise until the solution becomes slightly cloudy (turbid).[3] Re-heat gently until the solution is clear again, then allow it to cool slowly as described above.
-
-
Isolation and Drying:
-
Collect the crystals by suction filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
-
Visualizations
Caption: Troubleshooting workflow for purification.
Caption: Potential sources of impurities.
References
Optimizing reaction conditions for N-benzylation of 4-aminopyridine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the successful N-benzylation of 4-aminopyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during the synthesis of N-benzyl-4-aminopyridine.
Q1: Why am I getting very low or no yield in my N-benzylation of 4-aminopyridine?
A: Low or no conversion is the most common issue and can be attributed to several factors:
-
Low Nucleophilicity: The exocyclic amino group of 4-aminopyridine has relatively low nucleophilicity compared to other amines. This is due to the electron-withdrawing nature of the pyridine ring, which delocalizes the lone pair of electrons on the amino nitrogen. Consequently, some standard N-alkylation methods, particularly those relying on the "borrowing hydrogen" mechanism with alcohols and palladium catalysts, have been reported to be ineffective for 4-aminopyridine.[1]
-
Inappropriate Base/Reaction Conditions: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the aminopyridine, while an excessively strong base can lead to side reactions. The reaction often requires heating to proceed at a reasonable rate.
-
Reagent Quality: Ensure the purity of your starting materials. 4-aminopyridine can degrade over time. Benzyl halides can decompose, and benzyl alcohol can oxidize to benzaldehyde. Use freshly purified or high-purity reagents.[2]
-
Reaction Atmosphere: The amino group can be sensitive to oxidation. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions and improve yields.[2]
Q2: What are the most common side products, and how can I minimize them?
A: Two primary side reactions can significantly reduce the yield of your desired product:
-
N,N-Dibenzylation: The product, N-benzyl-4-aminopyridine, still possesses an N-H bond and can be alkylated a second time to form the dibenzylated product.
-
Solution: Use a stoichiometric amount of the benzylating agent (1.0 to 1.2 equivalents). Adding the benzylating agent slowly to the reaction mixture can also help maintain a low concentration, favoring mono-alkylation.
-
-
Quaternization of Pyridine Nitrogen: The endocyclic nitrogen of the pyridine ring is also nucleophilic and can react with the benzylating agent to form a 1-benzyl-4-aminopyridinium salt. This is often a major byproduct, especially when using reactive benzyl halides.
-
Solution: This is a competing S_N2 reaction that is difficult to avoid completely. Using less reactive benzylating agents or alternative methods like Lewis acid-promoted reactions with benzyl alcohol can favor alkylation on the exocyclic amino group.[3][4] Careful control of stoichiometry and temperature is also crucial.
-
Q3: My product is difficult to purify. What are some common impurities and purification strategies?
A: Common impurities include unreacted 4-aminopyridine, excess benzylating agent (or its byproducts like benzyl alcohol), the dibenzylated product, and the pyridinium salt.
-
Purification Strategy:
-
Aqueous Workup: A standard aqueous workup can help remove water-soluble impurities. If the pyridinium salt has formed, it will likely remain in the aqueous phase.
-
Column Chromatography: This is the most effective method for separating the desired mono-benzylated product from starting materials and the dibenzylated byproduct. A silica gel column using a gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield highly pure material.
-
Q4: Which method should I try first? A classic S_N2 reaction or a newer catalytic method?
A: The choice depends on the available reagents and equipment.
-
Classical S_N2 (Benzyl Halide & Base): This is a robust and well-established method. Using a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF is a common starting point.[5] It is often effective but can lead to the side products mentioned above.
-
Lewis Acid-Catalyzed (Benzyl Alcohol & Lewis Acid): This method uses more stable and less toxic benzyl alcohol as the alkylating agent.[3][4] It often offers higher selectivity for N-alkylation over ring quaternization and is considered a greener alternative. A system like Zinc Bromide (ZnBr₂) in a solvent such as 1,2-dichloroethane (DCE) has proven effective.[3] This would be a highly recommended starting point if suitable.
Experimental Protocols & Data
Protocol 1: Classical S_N2 N-Benzylation
This protocol describes a standard procedure using a benzyl halide and a strong base.
Methodology:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to the THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-aminopyridine (1.0 eq.) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
| Parameter | Condition | Notes |
| 4-Aminopyridine | 1.0 eq. | Ensure it is dry and pure. |
| Benzylating Agent | Benzyl Bromide (1.1 eq.) | Benzyl chloride can also be used but is less reactive. |
| Base | NaH (1.2 eq.) | K₂CO₃ or t-BuOK can be used as alternatives.[6] |
| Solvent | Anhydrous THF or DMF | DMF can help solubilize reagents but is harder to remove. |
| Temperature | 0 °C to Reflux | Initial deprotonation is done at low temp to control reactivity. |
| Reaction Time | 4 - 24 hours | Monitor by TLC for completion. |
| Typical Yield | 40 - 70% | Highly dependent on reaction control and purity of reagents. |
Protocol 2: Lewis Acid-Promoted N-Benzylation
This protocol utilizes benzyl alcohol as the alkylating agent, promoted by a Lewis acid, offering a milder and often more selective alternative.[3][4]
Methodology:
-
To a round-bottom flask, add 4-aminopyridine (1.0 eq.), benzyl alcohol (1.5 eq.), and Zinc Bromide (ZnBr₂, 1.0 eq.).
-
Add 1,2-dichloroethane (DCE) as the solvent.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (DCM) (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Condition | Notes |
| 4-Aminopyridine | 1.0 eq. | |
| Alkylating Agent | Benzyl Alcohol (1.5 eq.) | More stable and less toxic than benzyl halides. |
| Catalyst | ZnBr₂ (1.0 eq.) | Acts as a Lewis acid to activate the alcohol. |
| Solvent | 1,2-Dichloroethane (DCE) | |
| Temperature | Reflux | |
| Reaction Time | 12 - 24 hours | Generally slower than the S_N2 method with halides. |
| Typical Yield | 60 - 85% | Can provide higher yields with fewer side products.[3] |
Visualized Workflows and Pathways
Chemical Reaction Pathways
Caption: Competing reaction pathways in the N-benzylation of 4-aminopyridine.
General Experimental Workflow
Caption: A typical workflow for the synthesis and purification process.
Troubleshooting Decision Tree
Caption: A logical guide for troubleshooting low-yield reactions.
References
- 1. Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
How to remove unreacted starting materials from N-benzylpyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-benzylpyridin-4-amine, specifically focusing on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and impurities in the synthesis of this compound?
The synthesis of this compound typically involves the reaction of 4-aminopyridine with a benzylating agent, most commonly benzyl bromide. Therefore, the primary impurities in the crude product are unreacted 4-aminopyridine and benzyl bromide. Additionally, side products from over-alkylation or reactions with residual water can also be present.
Q2: I see multiple spots on my TLC plate after the reaction. How can I identify which spot is my product, this compound?
To identify the product spot, you can run co-spots on the TLC plate. Spot your crude reaction mixture in one lane, the 4-aminopyridine starting material in another lane, and a co-spot of the crude mixture and 4-aminopyridine in a third lane. The spot corresponding to 4-aminopyridine will appear more intense in the co-spot lane. This compound is less polar than 4-aminopyridine and should have a higher Rf value. Benzyl bromide can also be visualized on TLC, often appearing as a spot that may quench UV fluorescence.
Q3: My primary impurity is unreacted 4-aminopyridine. What is the best way to remove it?
Unreacted 4-aminopyridine can be effectively removed using several methods:
-
Aqueous Wash: Performing an acidic wash (e.g., with dilute HCl) of the organic layer containing the crude product can protonate the more basic 4-aminopyridine, making it water-soluble and allowing for its removal into the aqueous phase. The this compound will remain in the organic layer.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating this compound from the more polar 4-aminopyridine.[1][2]
-
Recrystallization: If a suitable solvent is found, recrystallization can be used to isolate the pure product, leaving the more soluble impurities in the mother liquor.[3][4]
Q4: How can I remove unreacted benzyl bromide?
Benzyl bromide is a lachrymator and should be handled with care in a fume hood.[5][6] It can be removed from the reaction mixture by:
-
Aqueous Workup: Washing the organic layer with a basic solution, such as sodium bicarbonate, can help to hydrolyze and remove some of the benzyl bromide.
-
Evaporation: As benzyl bromide is a liquid with a distinct boiling point, it can often be removed under reduced pressure using a rotary evaporator.[7]
-
Column Chromatography: Benzyl bromide is non-polar and will elute quickly during silica gel column chromatography, allowing for its separation from the more polar product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product streaks on the silica gel TLC plate or column. | The basic nature of the amine product is causing strong interaction with the acidic silica gel. | Add a small amount of a volatile base, such as triethylamine (1-2%), to the eluent system for column chromatography to neutralize the acidic sites on the silica gel.[1][2] Alternatively, use a less acidic stationary phase like alumina. |
| Difficulty separating the product from a non-polar impurity. | The chosen eluent system has a polarity that is too high, causing both the product and the impurity to move too quickly up the TLC plate or through the column. | Decrease the polarity of the eluent. For example, if you are using a mixture of ethyl acetate and hexanes, increase the proportion of hexanes. |
| The product does not crystallize during recrystallization. | The chosen solvent is not ideal; the product may be too soluble even at low temperatures, or the solution may not be sufficiently concentrated. | Screen for a different recrystallization solvent or solvent system.[4][8] Ensure the initial solution is saturated at the boiling point of the solvent. Try adding a non-polar anti-solvent to induce crystallization. |
| The final product is an oil instead of a solid. | The product may be impure, or it may naturally be an oil at room temperature. | Re-purify the product using column chromatography. If the pure product is an oil, this is its natural state. |
Data Presentation
A summary of the physical and chemical properties of the key compounds is provided below to aid in the selection of an appropriate purification strategy.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 184.24[9] | Not readily available | Not readily available | Soluble in many organic solvents. |
| 4-Aminopyridine | 94.12 | 155-158[10][11] | 273[10][11] | Soluble in water, ethanol, methanol, DMSO, DMF, acetone, THF, isopropanol, and acetonitrile. Slightly soluble in benzene and ether.[10][11][12] |
| Benzyl Bromide | 171.04 | -3 to -1[13] | 198-199[13] | Sparingly soluble in water, but soluble in organic solvents like ethanol and ether.[6][14][15] Reacts with water.[13][14] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is designed for the purification of this compound from unreacted 4-aminopyridine and benzyl bromide.
1. Preparation of the Eluent:
-
Based on TLC analysis, prepare an appropriate eluent system. A good starting point is a mixture of ethyl acetate and hexanes.
-
To prevent streaking of the amine product, add 1% triethylamine to the eluent mixture.[1][2]
2. Packing the Column:
-
Select a glass column of appropriate size for the amount of crude product.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to pack evenly without air bubbles.
-
Add a layer of sand on top of the packed silica gel.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica gel column.
-
Allow the sample to adsorb onto the silica gel.
4. Elution and Collection:
-
Begin eluting the column with the prepared mobile phase.
-
Collect fractions in test tubes and monitor the elution by TLC.
-
Benzyl bromide, being non-polar, will elute first.
-
This compound will elute next.
-
The highly polar 4-aminopyridine will either remain on the column or elute much later.
5. Isolation of the Product:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Purification Workflow
Caption: A flowchart illustrating the general workflow for the purification of this compound.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. CAS 13556-71-3 | this compound - Synblock [synblock.com]
- 10. 4-Aminopyridine | 504-24-5 [chemicalbook.com]
- 11. 4-氨基吡啶 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 4-Aminopyridine, 98% | Fisher Scientific [fishersci.ca]
- 13. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. Gas detectors and respiratory protection equipments C7H7Br (benzyl bromide), CAS number 100-39-0 [en.gazfinder.com]
- 15. nbinno.com [nbinno.com]
Technical Support Center: Overcoming Poor Solubility of N-benzylpyridin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of N-benzylpyridin-4-amine in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in many common organic solvents?
A1: The solubility of a compound is governed by the principle of "like dissolves like."[1] this compound possesses both nonpolar (benzyl ring) and polar (pyridin-4-amine) functionalities. This dual nature can lead to challenges in finding a single solvent that can effectively solvate both parts of the molecule. Its crystalline solid-state structure can also contribute to poor solubility.
Q2: What is the first step I should take when encountering a solubility issue with this compound?
A2: A systematic approach starting with simple methods is recommended.[1] The initial step should be a thorough solvent screening.[1] Test the solubility of a small amount of this compound in a range of solvents with varying polarities.
Q3: How can I leverage the chemical properties of this compound to improve its solubility?
A3: this compound has a basic pyridine nitrogen atom. Lowering the pH of the reaction mixture by adding a non-interfering acid can protonate this nitrogen, forming a more soluble salt.[2][3][][5][6] This is a common and effective strategy for basic compounds.[2][]
Q4: Are there any physical methods to improve the dissolution rate?
A4: Yes, several physical methods can be employed. Reducing the particle size of the solid this compound by grinding it into a fine powder increases the surface area available for solvation and can enhance the dissolution rate.[1] Additionally, sonication, which uses high-frequency sound waves to agitate the mixture, can help break down intermolecular interactions and speed up dissolution.[1]
Q5: When should I consider using a co-solvent system?
A5: A co-solvent system is beneficial when a single solvent does not provide adequate solubility.[1] By mixing a primary solvent with one or more miscible co-solvents, you can fine-tune the overall polarity of the solvent system to better match the solute.[1] This is a widely used technique for poorly water-soluble compounds.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| This compound does not dissolve in the chosen reaction solvent. | The polarity of the solvent does not match the solute. | 1. Solvent Screening: Test solubility in a range of solvents (see Table 1 for guidance). 2. Use a Co-solvent: Add a miscible co-solvent to adjust the polarity of the reaction medium.[1] 3. Increase Temperature: Gently heat the mixture, as solubility often increases with temperature. Be mindful of the thermal stability of your reactants. |
| The reaction is slow or incomplete, suggesting low concentration of the dissolved reactant. | The dissolved concentration of this compound is too low for an efficient reaction rate. | 1. pH Adjustment: If the reaction conditions allow, add a small amount of a suitable acid to form the more soluble pyridinium salt.[2][] 2. Sonication: Use an ultrasonic bath to aid in the dissolution process and maintain a saturated solution.[1] |
| The starting material precipitates out of solution during the reaction. | A change in temperature or the formation of a product that alters the solvent polarity is causing precipitation. | 1. Maintain Higher Temperature: If the precipitation occurs upon cooling, try to maintain a constant, elevated reaction temperature. 2. Use a Co-solvent System: Employ a co-solvent system that provides better solubility across a wider temperature range. |
| Working with a two-phase system where reactants are in immiscible liquids. | The reactants have significantly different polarities and are not soluble in a common solvent. | Phase-Transfer Catalysis: If applicable to your reaction type, consider using a phase-transfer catalyst to facilitate the reaction at the interface between the two phases.[1] |
| Conventional solution-based methods are ineffective. | The compound has extremely low solubility in all practical solvents. | Mechanochemistry (Ball Milling): For solvent-free reactions, ball milling can be a powerful technique to drive reactions in the solid state, overcoming solubility issues entirely.[7][8] |
Data Presentation
Table 1: Properties of Common Laboratory Solvents for Solvent Screening
| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Notes |
| Water | 10.2 | 80.1 | 100.0 | Highly polar, protic. May require pH adjustment for this compound. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | 189.0 | Highly polar, aprotic. A powerful solvent for many organic compounds.[2] |
| Acetonitrile | 5.8 | 37.5 | 81.6 | Polar, aprotic. |
| Methanol | 5.1 | 32.7 | 64.7 | Polar, protic. |
| Ethanol | 4.3 | 24.5 | 78.3 | Polar, protic. |
| Isopropanol | 3.9 | 19.9 | 82.6 | Medium polarity, protic. |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | 66.0 | Medium polarity, aprotic. |
| Dichloromethane (DCM) | 3.1 | 9.1 | 39.6 | Nonpolar, aprotic. |
| Toluene | 2.4 | 2.4 | 110.6 | Nonpolar, aprotic. |
| Hexane | 0.1 | 1.9 | 68.7 | Highly nonpolar, aprotic. |
Experimental Protocols
Protocol 1: Solubility Improvement by pH Adjustment
-
Initial Setup: In a reaction vessel, suspend this compound in the chosen reaction solvent at the desired concentration.
-
Acid Addition: While stirring, add a suitable non-interfering acid (e.g., a solution of HCl in an organic solvent, or a solid organic acid like p-toluenesulfonic acid) dropwise or in small portions.
-
Observation: Monitor the dissolution of the solid. Continue adding the acid until the solid has completely dissolved.
-
Caution: Be aware that the change in pH may affect the reactivity of other components in the reaction or the stability of the product. It is crucial to ensure the reaction conditions are compatible with the acidic environment.
Protocol 2: Co-Solvent System for Enhanced Solubility
-
Primary Solvent Selection: Choose a primary solvent in which this compound has some, albeit limited, solubility. This will often be the main solvent required for the reaction chemistry.
-
Co-solvent Selection: Select a co-solvent that is fully miscible with the primary solvent and in which this compound has higher solubility.
-
Titration: To the suspension of this compound in the primary solvent, add the co-solvent dropwise with vigorous stirring.
-
Equilibration: Continue adding the co-solvent until the solid dissolves completely. It may be beneficial to gently warm the mixture to aid dissolution.
-
Reaction Initiation: Once a homogenous solution is obtained, proceed with the addition of other reagents.
Protocol 3: Sonication-Assisted Dissolution
-
Preparation: In a suitable reaction vessel, combine this compound and the chosen solvent.
-
Sonication: Place the vessel in an ultrasonic bath.
-
Operation: Turn on the sonicator. The duration and power will depend on the specific material and solvent.[1]
-
Monitoring: Visually monitor the dissolution of the solid. Sonication can be applied continuously or intermittently throughout the reaction to maintain a saturated solution.
Visualization
Caption: Decision workflow for overcoming poor solubility.
References
Preventing decomposition of N-benzylpyridin-4-amine during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of N-benzylpyridin-4-amine during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during synthesis?
A1: The decomposition of this compound is primarily attributed to two main factors: oxidation and thermal stress. Amines, in general, are susceptible to oxidation, which can be accelerated by the presence of atmospheric oxygen, light, and trace metal impurities.[1][2] Additionally, elevated temperatures during reaction or purification steps can lead to thermal degradation.[3][4][5]
Q2: I observe a significant amount of side-products in my reaction. What are the likely culprits?
A2: A common side-reaction in the synthesis of secondary amines like this compound is over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting 4-aminopyridine, leading to the formation of a tertiary amine. Other potential side-reactions can be promoted by impurities in the starting materials or solvents.
Q3: My purified this compound is darkening in color over time. What is happening and how can I prevent it?
A3: The darkening of this compound upon storage is a common indicator of oxidative degradation.[1] This process is often initiated by exposure to air and light. To prevent this, it is crucial to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), in a sealed, amber-colored vial to protect it from light, and at a low temperature.
Q4: Can I use standard silica gel column chromatography for the purification of this compound?
A4: While possible, standard silica gel chromatography is often not recommended for basic compounds like this compound. The acidic nature of silica gel can lead to strong, sometimes irreversible, adsorption of the amine, resulting in low recovery and significant peak tailing. If this method is necessary, the silica gel should be deactivated, for instance, by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia.
Q5: What are the best methods for purifying this compound while minimizing decomposition?
A5: The most recommended purification methods that minimize the risk of decomposition are acid-base extraction and recrystallization. Acid-base extraction is highly effective at separating the basic this compound from non-basic impurities.[6][7][8][9][10] Recrystallization from a suitable solvent system can yield highly pure crystalline material, provided a solvent is chosen in which the compound is significantly more soluble at higher temperatures than at lower temperatures.[11][12][13]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. | Drive the reaction to completion, thereby increasing the product yield. |
| Over-alkylation | Use a slight excess (1.1-1.2 equivalents) of 4-aminopyridine relative to benzyl halide. Add the benzyl halide dropwise to the reaction mixture to maintain a low concentration. | Minimize the formation of the tertiary amine byproduct. |
| Decomposition during Workup | Avoid prolonged exposure to high temperatures. If performing an extraction, ensure the aqueous and organic layers are not heated. | Reduce the loss of product due to thermal degradation. |
| Loss during Purification | If using column chromatography, ensure the silica gel is deactivated. Consider using alternative methods like acid-base extraction or recrystallization. | Improve the recovery of the purified product. |
Issue 2: Product Degradation (Discoloration)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation | Handle the compound under an inert atmosphere (nitrogen or argon) as much as possible, especially during purification and storage. Use de-gassed solvents. | Prevent the formation of colored oxidation byproducts. |
| Light Exposure | Protect the reaction mixture and the purified product from light by using amber-colored glassware or by wrapping the glassware in aluminum foil. | Minimize light-catalyzed degradation. |
| Thermal Stress | Use the lowest effective temperature for the reaction and purification steps. Avoid prolonged heating. | Reduce the rate of thermal decomposition. |
| Incompatible Reagents | Ensure that all reagents and solvents are free from strong oxidizing agents.[14][15] The MSDS for the similar compound 4-benzylpyridine lists strong acids and oxidizing agents as incompatible.[16] | Prevent chemical reactions that lead to decomposition. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This method is often preferred as it can offer better control over alkylation compared to direct alkylation.
-
Reaction Setup: To a solution of 4-aminopyridine (1.0 eq) and benzaldehyde (1.05 eq) in a suitable solvent (e.g., methanol or dichloromethane), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by acid-base extraction or recrystallization.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (3x). The basic this compound will move into the aqueous layer as its hydrochloride salt.
-
Basification: Combine the aqueous layers and cool in an ice bath. Slowly add a base, such as 1M sodium hydroxide, until the solution is basic (pH > 10). The this compound will precipitate out.
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Final Extraction and Isolation: Extract the basified aqueous solution with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Caption: Recommended workflow for synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic insights into the oxidative degradation of amine-containing CO2 adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. youtube.com [youtube.com]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Side reactions to consider in the synthesis of N-benzylpyridin-4-amine
An indispensable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions concerning the synthesis of N-benzylpyridin-4-amine. The following sections address common side reactions and offer practical solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are three principal methods for synthesizing this compound:
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Nucleophilic Alkylation: Direct reaction of 4-aminopyridine with a benzyl halide (e.g., benzyl bromide). This is a straightforward approach but is often complicated by side reactions.[1]
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Reductive Amination: Condensation of 4-aminopyridine with benzaldehyde to form an intermediate imine, which is then reduced in situ to the target amine.[2][3]
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Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between a 4-halopyridine (e.g., 4-chloropyridine) and benzylamine.[4][5]
Q2: I am observing a significant amount of a double-benzylated product. What is it and how can I prevent it?
A2: The double-benzylated product is N,N-dibenzylpyridin-4-amine. This side reaction is particularly common in direct alkylation methods. The mono-benzylated product (this compound) is often more nucleophilic than the starting 4-aminopyridine, leading it to react further with the benzyl halide.[6] To minimize this, see the troubleshooting guide for "Over-alkylation" below.
Q3: My reaction is producing a salt that is insoluble in my organic extraction solvent. What could this be?
A3: This is likely a pyridinium salt, formed by the alkylation of the pyridine ring nitrogen instead of the desired amino group. This is a common competing reaction in the direct alkylation of aminopyridines.[1] Using a strong, non-nucleophilic base can help deprotonate the amino group, making it a more competitive nucleophile.
Q4: In my Buchwald-Hartwig reaction, I am seeing the formation of pyridine instead of my product. What is causing this?
A4: This side product results from hydrodehalogenation , where the halogen atom on the pyridine ring is replaced by a hydrogen atom. This occurs when a competing pathway, β-hydride elimination from the palladium-amido complex, takes precedence over the desired reductive elimination step that forms the C-N bond.[4][7] Optimizing the ligand, base, and temperature can help mitigate this issue.
Troubleshooting Guides
Issue 1: Over-alkylation (Formation of N,N-dibenzylpyridin-4-amine)
This is a primary concern during direct nucleophilic alkylation of 4-aminopyridine with benzyl halides.
-
Symptoms:
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TLC analysis shows a less polar spot compared to the desired product.
-
Mass spectrometry indicates a mass corresponding to C₁₉H₁₈N₂ (approx. 274.36 g/mol ).
-
¹H NMR shows the absence of the N-H proton and integration of the benzylic protons corresponding to two benzyl groups.
-
-
Solutions:
-
Control Stoichiometry: Use a slight excess of 4-aminopyridine relative to the benzyl halide.
-
Slow Addition: Add the benzyl halide dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the alkylating agent.
-
Use an Alternative Route: Switch to reductive amination or Buchwald-Hartwig amination, which are less prone to over-alkylation.[3]
-
Issue 2: Pyridine N-Alkylation (Pyridinium Salt Formation)
This side reaction competes with the desired N-alkylation of the amino group.
-
Symptoms:
-
Formation of a precipitate (the pyridinium salt) during the reaction.
-
Poor yield of the desired product in the organic phase after workup.
-
¹H NMR of the crude product shows characteristic downfield shifts for the pyridine ring protons.
-
-
Solutions:
-
Choice of Base: Use a strong, non-nucleophilic base (e.g., NaH, KHMDS) to fully deprotonate the amino group, thereby increasing its nucleophilicity over the pyridine nitrogen.
-
Protecting Groups: While more complex, protection of the amino group (e.g., with a Boc group) followed by alkylation and deprotection can provide a cleaner route.[8]
-
Issue 3: Competing Reduction of Benzaldehyde (in Reductive Amination)
The reducing agent can reduce the starting benzaldehyde to benzyl alcohol.
-
Symptoms:
-
GC-MS or LC-MS analysis shows the presence of benzyl alcohol.
-
TLC analysis shows a spot corresponding to benzyl alcohol.
-
-
Solutions:
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are milder and more selective for reducing the intermediate iminium ion over the carbonyl group.[3]
-
Two-Step Procedure: First, form the imine by reacting 4-aminopyridine and benzaldehyde, often with removal of water (e.g., using a Dean-Stark apparatus or molecular sieves). Then, add the reducing agent in a separate step.
-
Data Summary of Side Reactions
| Synthesis Method | Desired Product | Common Side Products | Key Factors Influencing Side Reactions |
| Nucleophilic Alkylation | This compound | N,N-dibenzylpyridin-4-amine; 4-amino-1-benzylpyridin-1-ium halide | Stoichiometry, choice of base, reaction temperature |
| Reductive Amination | This compound | Benzyl alcohol; Unreacted starting materials | Choice of reducing agent, pH, removal of water |
| Buchwald-Hartwig Amination | This compound | Pyridine (from hydrodehalogenation) | Ligand choice, base, temperature, purity of reagents |
Experimental Protocols
Protocol 1: Reductive Amination using NaBH(OAc)₃
-
To a solution of 4-aminopyridine (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous dichloromethane (DCM, ~0.2 M), add acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 4-chloropyridine hydrochloride (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).
-
Add a strong base, such as sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Add anhydrous toluene, followed by benzylamine (1.2 eq).
-
Degas the mixture with argon for 10 minutes.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Caption: A troubleshooting workflow for identifying and resolving common issues.
Caption: Competing pathways in the direct alkylation synthesis method.
Caption: Key side reactions in catalytic and reductive synthesis routes.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Monitoring N-benzylpyridin-4-amine Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving N-benzylpyridin-4-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of this compound and its related reactions.
Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spot Streaking or Tailing | 1. Sample Overload: Too much sample has been spotted on the TLC plate. 2. Acidic Silica Gel: The basic nitrogen of the pyridine and amine groups interacts strongly with the acidic silanol groups on the silica gel plate.[1][2][3] 3. Inappropriate Solvent Polarity: The mobile phase is not effectively eluting the compound. | 1. Dilute the sample solution and spot a smaller amount on the plate.[4] 2. Add a small amount of a basic modifier to the mobile phase, such as 0.5-2% triethylamine (TEA) or a few drops of ammonia solution.[1][4] This will neutralize the acidic sites on the silica. 3. Adjust the polarity of the mobile phase. |
| Spots Remain at the Baseline (Low Rf) | 1. Mobile Phase is Not Polar Enough: The solvent system does not have sufficient strength to move the polar this compound up the plate.[5] 2. Strong Interaction with Silica: The compound is strongly adsorbed to the stationary phase. | 1. Increase the proportion of the more polar solvent in your mobile phase. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[4] 2. Consider switching to a more polar solvent system, such as dichloromethane/methanol.[6] 3. Add a basic modifier like triethylamine to the eluent to reduce interaction with the silica gel.[1] |
| Spots Run with the Solvent Front (High Rf) | 1. Mobile Phase is Too Polar: The solvent system is too strong, causing the compound to travel with the solvent front without sufficient interaction with the stationary phase.[5] | 1. Decrease the proportion of the polar solvent in your mobile phase. For example, in a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.[4] 2. Choose a less polar solvent system. |
| No Spots are Visible | 1. Compound is Not UV-Active: this compound should be UV-active, but if a reactant or product is not, it won't be visible under a UV lamp.[4] 2. Sample is Too Dilute: The concentration of the compound is too low to be detected.[4] 3. Compound Evaporation: If the compound is volatile, it may have evaporated from the plate. | 1. Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is a good general stain for oxidizable compounds.[7] Ninhydrin can be used to visualize primary or secondary amines.[8][9] 2. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[4] 3. This is less likely for this compound but can be a factor for other reaction components. |
| Reactant and Product Spots are Not Separated | 1. Inappropriate Mobile Phase: The chosen solvent system does not provide adequate resolution between the compounds of interest. | 1. Systematically vary the solvent ratio of your mobile phase. 2. Try a different solvent system with different polarity characteristics (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system). 3. A co-spot, where the reaction mixture is spotted on top of the starting material spot, can help determine if the starting material is consumed.[10] |
| Reaction in High-Boiling Point Solvents (e.g., DMF, DMSO, Pyridine) | 1. Solvent Smearing: The high-boiling solvent streaks up the plate, obscuring the spots of the analytes.[10] | 1. After spotting the TLC plate, place it under a high vacuum for several minutes to remove the high-boiling solvent before developing the plate.[10] |
TLC Data for a Hypothetical Reaction: Synthesis of this compound
Reaction: 4-aminopyridine + benzaldehyde → this compound (via reductive amination)
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value (approx.) | Mobile Phase (DCM:Methanol + 1% TEA) | Rf Value (approx.) |
| Benzaldehyde | 7:3 | 0.65 | 98:2 | 0.80 |
| 4-aminopyridine | 7:3 | 0.10 | 98:2 | 0.25 |
| This compound | 7:3 | 0.35 | 98:2 | 0.55 |
Note: These are illustrative values. Actual Rf values may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Standard TLC Monitoring of a Reaction
-
Plate Preparation:
-
Using a pencil, gently draw a straight line approximately 1 cm from the bottom of a silica gel TLC plate. This is your baseline.
-
Mark small, evenly spaced ticks on the baseline for each sample you will spot. A common practice is to spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.
-
-
Sample Spotting:
-
Dip a capillary tube into the solution of your starting material.
-
Gently and briefly touch the capillary tube to the designated tick mark on the TLC plate's baseline. Aim for a small, concentrated spot (1-2 mm in diameter).
-
Repeat the process for the reaction mixture at a different tick mark.
-
For the co-spot, first spot the starting material, and then, after it has dried, spot the reaction mixture directly on top of it.
-
-
Plate Development:
-
Pour a small amount of the chosen mobile phase into a developing chamber (a beaker with a watch glass cover works well), to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the level of the solvent.[4] Cover the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots. The most common non-destructive method is using a UV lamp (254 nm).[11] Circle the visible spots with a pencil.[11]
-
If further visualization is needed, use a chemical stain such as potassium permanganate. This can be done by dipping the plate into the stain solution or spraying it, followed by gentle heating with a heat gun.[7][11]
-
-
Analysis:
-
Calculate the Rf (retardation factor) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[5]
-
Compare the spots in the reaction mixture lane to the starting material lane to determine the progress of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.
-
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
Caption: Decision tree for troubleshooting common TLC issues.
Frequently Asked Questions (FAQs)
Q1: Why are my spots for this compound tailing or streaking on the TLC plate?
A: Tailing is a common issue when analyzing basic compounds like pyridine derivatives on standard silica gel plates.[2] The basic nitrogen atoms in this compound can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong interaction can lead to poor spot shape. The most effective solution is to add a small amount (0.5-2%) of a competing base, like triethylamine (TEA) or ammonia, to your mobile phase to neutralize these active sites.[1][4]
Q2: I can't see any spots under the UV lamp. What should I do?
A: While this compound, with its aromatic rings, should be UV-active, it's possible your compound is too dilute to be seen.[4] First, try spotting a more concentrated sample or spotting multiple times in the same place (allowing the solvent to dry in between). If spots are still not visible, you will need to use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose oxidizing stain that will visualize most organic compounds as yellow or brown spots on a purple background.[7][8]
Q3: My starting material and product have very similar Rf values. How can I improve the separation?
A: If your Rf values are too similar, you need to change the selectivity of your TLC system. You can try to systematically vary the ratio of your solvents. Small changes can have a significant impact. If that doesn't work, you'll need to try a completely different mobile phase system. For example, if you are using a hexane/ethyl acetate mixture, try a dichloromethane/methanol or a toluene/acetone system. The different solvent properties can alter the interactions with your compounds and the silica gel, leading to better separation.
Q4: Can I use reversed-phase TLC for monitoring my reaction?
A: Yes, reversed-phase TLC (using a non-polar stationary phase like C18-silica and a polar mobile phase like acetonitrile/water or methanol/water) can be an excellent alternative, especially for polar compounds that do not move far from the baseline on normal-phase silica gel.[10] In reversed-phase TLC, the elution order is inverted: more polar compounds will have higher Rf values, and less polar compounds will have lower Rf values.
Q5: How do I know when the reaction is complete?
A: The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane on the TLC plate. To confirm this, it is crucial to use a "co-spot" – a lane where you have spotted both your starting material and your reaction mixture. If the reaction is complete, you should only see the product spot in the reaction mixture lane, and in the co-spot lane, you will see the starting material spot and the product spot clearly separated (or as a single spot if they have the same Rf). If the starting material is still present, you will see a spot in the reaction mixture lane that corresponds to the Rf of the starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. silicycle.com [silicycle.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. TLC stains [reachdevices.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. epfl.ch [epfl.ch]
- 10. Chromatography [chem.rochester.edu]
- 11. youtube.com [youtube.com]
Strategies to enhance the catalytic activity of N-benzylpyridin-4-amine
Welcome to the technical support center for N-benzylpyridin-4-amine and its derivatives. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your catalytic experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a catalyst?
This compound is a nucleophilic organocatalyst. It is a derivative of 4-(Dimethylamino)pyridine (DMAP), where one methyl group is replaced by a benzyl group. This structural modification allows for fine-tuning of the catalyst's steric and electronic properties. Like DMAP, it functions by activating electrophiles (e.g., acyl groups) through the formation of a highly reactive pyridinium intermediate, which is then more susceptible to attack by a nucleophile.
Q2: What are the primary strategies to enhance the catalytic activity and selectivity of this compound?
The catalytic performance of this compound can be significantly enhanced by modifying the benzyl moiety. Key strategies include:
-
Introducing Steric Bulk: Adding bulky substituents, such as alkoxy groups at the ortho positions of the benzyl ring, can create a sterically hindered environment around the catalytic site. This can dramatically improve site-selectivity in reactions with substrates possessing multiple reactive centers.[1]
-
Electronic Tuning: The electronic properties of the benzyl group can be modified to influence the nucleophilicity of the pyridine nitrogen. Electron-donating groups on the benzyl ring can increase the catalyst's activity.[1]
-
Scaffold Modification: Replacing the N-benzyl-N-methylamino group with more complex structures, like a (2,5-diarylpyrrolidino)pyridine scaffold, can lead to superior catalytic activity compared to simpler derivatives.[1] For instance, 4-pyrrolidinopyridine (PPY) based catalysts are often more active than their DMAP-based counterparts.[1]
Q3: How does this compound compare to its parent compound, DMAP?
This compound and its derivatives, often referred to as BMAPs (4-(N-benzyl,N-methylamino)pyridine), build upon the catalytic framework of DMAP. While DMAP is a highly effective and widely used catalyst, BMAPs offer enhanced capabilities, particularly in achieving site-selectivity. The benzyl group provides a scaffold for introducing bulky substituents that can create a defined pocket, guiding the substrate to a preferred orientation and reinforcing the innate reaction preference at a specific functional group.[1] Catalysts with a dibenzylamino structure (DBAPs) can be even more active and selective than single-benzyl analogues (BMAPs).[1]
Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by this compound derivatives.
Issue 1: Low or No Reaction Conversion
Q: My reaction is showing very low yield or is not proceeding at all. What are the common causes and how can I troubleshoot this?
A: Low conversion is a frequent issue that can often be resolved by systematically checking your reaction setup and components.
-
Reagent Purity: Ensure all reagents, especially the solvent and the electrophilic partner, are pure and anhydrous. Water and other protic impurities can quench reactive intermediates or hydrolyze the catalyst.
-
Catalyst Integrity: Verify the purity of your this compound catalyst. Over time, it can degrade through oxidation or exposure to moisture. Consider synthesizing a fresh batch if degradation is suspected.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like Dichloromethane (DCM), Acetonitrile, or Tetrahydrofuran (THF) are generally suitable as they can stabilize charged intermediates formed during the catalytic cycle.
-
Temperature Control: Ensure the reaction is maintained at the optimal temperature. Some reactions require heating to overcome activation barriers, while others may need to be cooled to prevent side reactions.
-
Structural Modification: If basic troubleshooting fails, consider using a more active catalyst derivative. The data below shows that modifying the benzyl group with alkoxy tails can significantly improve performance. For instance, (N-benzyl-N-methylamino)pyridines (BMAPs) with branched alkoxy groups have shown slightly better activity and selectivity than those with linear appendages.[1]
Issue 2: Poor Reaction Selectivity
Q: My reaction is producing a mixture of products instead of the desired isomer. How can I improve selectivity?
A: Poor selectivity in reactions with poly-functional substrates is a common challenge. The key is to leverage the catalyst's structure to control the reaction environment.
-
Increase Catalyst Steric Hindrance: The primary strategy for enhancing site-selectivity is to increase the steric bulk of the catalyst. By introducing large groups on the benzyl ring (e.g., long or branched alkoxy tails), you create a more constrained catalytic pocket. This pocket can sterically block access to all but one of the substrate's reactive sites, thereby directing the reaction to the desired position.[1]
-
Catalyst Family: Consider moving from a BMAP (mono-benzyl) to a DBAP (di-benzyl) or a DAPP ((2,5-diarylpyrrolidino)pyridine) catalyst family. DBAP catalysts have shown higher site selectivity than their BMAP counterparts in model phosphorylation reactions.[1]
Issue 3: Catalyst Deactivation and Decomposition
Q: The reaction starts well but then stalls, suggesting the catalyst is deactivating. What are the potential mechanisms and solutions?
A: Catalyst deactivation can occur through several pathways. Identifying the cause is crucial for developing a solution.
-
Poisoning: The catalyst can be poisoned by impurities in the feedstock, such as sulfur or other compounds that bind strongly to the catalytic site.[2] Solution: Purify all starting materials rigorously.
-
Oxidation: The pyridine ring and benzyl group can be susceptible to oxidation, especially at elevated temperatures or in the presence of air. This can lead to the formation of N-oxides or other inactive species.[3] Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Fouling/Coking: In some cases, polymeric byproducts can form and deposit on the catalyst surface, blocking the active sites.[2][4] Solution: Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize byproduct formation.
-
Regeneration: For catalysts deactivated by fouling or poisoning, a simple wash with an appropriate solvent may be effective. For more robust deactivation, a mild acid or base wash could be attempted, followed by thorough drying. However, resynthesis of the catalyst is often the most reliable approach.
Quantitative Data
Table 1: Comparison of Yields for BMAP Catalyst Synthesis
This table compares the final step yields for synthesizing various 4-(N-benzyl,N-methylamino)pyridine (BMAP) catalysts using two different methods: a traditional Pd-catalyzed Buchwald-Hartwig coupling and a newer ZnBr₂-induced alkylation with benzylic alcohols.[1]
| Catalyst Substituent (Alkoxy Group) | Buchwald-Hartwig Yield (%) | ZnBr₂-induced Alkylation Yield (%) |
| Linear Alkoxy Tails | 70 - 80% | > 90% |
| Branched Neopentyloxy | 4 - 20% | > 80% |
| (2,2-dipropylpentyl)oxy | 4 - 20% | > 80% |
Data sourced from ChemRxiv, 2024.[1]
Diagrams and Workflows
Catalyst Enhancement Strategy
The following diagram illustrates the logical progression of structural modifications to enhance the catalytic properties of 4-aminopyridine derivatives.
Caption: Logical progression of catalyst design from DMAP to more complex derivatives.
Troubleshooting Workflow for Low Reaction Yield
This workflow provides a step-by-step guide for diagnosing the cause of low product yield.
Caption: Troubleshooting workflow for diagnosing and resolving low reaction yields.
Experimental Protocols
Protocol 1: Synthesis of an Enhanced BMAP Catalyst via ZnBr₂-induced Alkylation
This protocol describes the synthesis of a 4-(N-benzyl,N-methylamino)pyridine (BMAP) catalyst bearing bulky ortho-alkoxy groups on the benzyl ring, adapted from a high-yield methodology.[1]
Materials:
-
4-(N-methylamino)pyridine
-
Appropriate benzylic alcohol (e.g., 2,6-bis(neopentyloxy)benzyl alcohol)
-
Zinc Bromide (ZnBr₂)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(N-methylamino)pyridine (1.0 eq) and the desired benzylic alcohol (1.1 eq).
-
Solvent Addition: Dissolve the reactants in anhydrous dichloromethane.
-
Catalyst Addition: Add Zinc Bromide (ZnBr₂, 1.5 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the consumption of the starting material is complete.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel if necessary. Yields for this method are typically high (>80%).[1]
Protocol 2: General Procedure for a BMAP-Catalyzed Phosphorylation
This protocol outlines a general procedure for the site-selective phosphorylation of a model diol amphiphile using a BMAP catalyst.[1]
Materials:
-
Amphiphilic diol substrate
-
Phosphorylating agent (e.g., a phosphoramidite)
-
BMAP catalyst (e.g., synthesized via Protocol 1, ~5-10 mol%)
-
Activator (e.g., Tetrazole)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Reaction Setup: To a dry flask under an inert atmosphere, add the diol substrate (1.0 eq) and the BMAP catalyst.
-
Solvent & Reagents: Dissolve the solids in anhydrous dichloromethane. Add the activator, followed by the phosphorylating agent.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature) and monitor its progress by TLC or NMR spectroscopy.
-
Oxidation: Once the phosphorylation is complete, add an oxidizing agent (e.g., a solution of iodine in THF/water) to convert the phosphite to a phosphate.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product using flash column chromatography to isolate the desired phosphorylated product.
References
Validation & Comparative
A Researcher's Guide to the NMR Spectral Interpretation of N-benzylpyridin-4-amine
For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of N-benzylpyridin-4-amine is crucial for its application in various research and development endeavors. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a basis for its identification and characterization. To facilitate a comprehensive understanding, this guide also presents a comparative analysis with its constituent structural fragments, 4-aminopyridine and benzylamine.
Predicted ¹H and ¹³C NMR Spectral Data and Assignments
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of its structural components and data from comparable molecules.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H-2', H-6' | 8.1 - 8.3 | Doublet | 2H |
| H-3', H-5' | 6.5 - 6.7 | Doublet | 2H |
| H-2, H-6 | 7.3 - 7.5 | Multiplet | 2H |
| H-3, H-4, H-5 | 7.2 - 7.4 | Multiplet | 3H |
| CH₂ | 4.4 - 4.6 | Singlet | 2H |
| NH | 5.0 - 6.0 | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |
| C-4' | 152 - 155 |
| C-2', C-6' | 149 - 151 |
| C-1 | 138 - 140 |
| C-2, C-6 | 128 - 130 |
| C-4 | 127 - 129 |
| C-3, C-5 | 127 - 128 |
| C-3', C-5' | 108 - 110 |
| CH₂ | 48 - 50 |
Comparative Spectral Analysis
To aid in the assignment of the NMR signals of this compound, a comparison with the experimental data of its parent structures, 4-aminopyridine and benzylamine, is highly instructive.
Table 3: Comparison of ¹H NMR Chemical Shifts (δ, ppm)
| Proton | 4-Aminopyridine | Benzylamine | This compound (Predicted) |
| Pyridine H-2, H-6 | ~8.1 | - | 8.1 - 8.3 |
| Pyridine H-3, H-5 | ~6.6 | - | 6.5 - 6.7 |
| Phenyl H-2, H-6 | - | ~7.3 | 7.3 - 7.5 |
| Phenyl H-3, H-5 | - | ~7.3 | 7.2 - 7.4 |
| Phenyl H-4 | - | ~7.2 | 7.2 - 7.4 |
| CH₂ | - | ~3.8 | 4.4 - 4.6 |
| NH/NH₂ | ~5.8 | ~1.4 | 5.0 - 6.0 |
Table 4: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | 4-Aminopyridine | Benzylamine | This compound (Predicted) |
| Pyridine C-4 | ~153 | - | 152 - 155 |
| Pyridine C-2, C-6 | ~150 | - | 149 - 151 |
| Pyridine C-3, C-5 | ~109 | - | 108 - 110 |
| Phenyl C-1 | - | ~143 | 138 - 140 |
| Phenyl C-2, C-6 | - | ~128 | 128 - 130 |
| Phenyl C-4 | - | ~128 | 127 - 129 |
| Phenyl C-3, C-5 | - | ~127 | 127 - 128 |
| CH₂ | - | ~46 | 48 - 50 |
Structural Assignment and Interpretation
The structure of this compound with atom numbering for NMR assignment is shown below.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocol for NMR Data Acquisition
The following provides a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
Caption: Workflow for NMR spectral acquisition and processing.
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of N-benzylpyridin-4-amine and its Structural Analogs
For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of molecules is paramount for structural elucidation and impurity profiling. This guide provides a comparative analysis of the predicted fragmentation of N-benzylpyridin-4-amine against the experimentally observed fragmentation of its key structural motifs: 4-benzylpyridine and 4-aminopyridine. This comparison offers insights into how the combination of these structural units influences the fragmentation pathways.
The fragmentation of this compound is predicted to be dominated by the cleavage of the benzylic C-N bond, a common pathway for benzylamines. This primary fragmentation is expected to yield a stable benzyl cation or a tropylium ion, alongside the 4-aminopyridinyl radical. Further fragmentation of the 4-aminopyridinyl moiety can also be anticipated. By examining the fragmentation of 4-benzylpyridine and 4-aminopyridine, we can dissect the contributions of each part of the parent molecule to the overall mass spectrum.
Comparative Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound and the observed fragments for 4-benzylpyridine and 4-aminopyridine. This quantitative comparison highlights the key differentiators in their mass spectra.
| Compound | Molecular Ion (m/z) | Major Fragment Ions (m/z) | Predicted/Observed Relative Abundance |
| This compound | 184 | 91 (C7H7)+ | Predicted High |
| 107 (C7H9N)+ | Predicted Moderate | ||
| 78 (C5H4N2)+. | Predicted Moderate | ||
| 94 (C5H6N2)+. | Predicted Low | ||
| 4-Benzylpyridine | 169 | 91 (C7H7)+ | Observed High |
| 168 [M-H]+ | Observed Moderate | ||
| 78 (C5H4N)+ | Observed Low | ||
| 4-Aminopyridine | 94 | 67 [M-HCN]+ | Observed High |
| 94 (M)+. | Observed Moderate | ||
| 39 | Observed Moderate |
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the predicted primary fragmentation pathways for this compound under electron ionization.
Caption: Predicted fragmentation of this compound.
Experimental Protocols
The following provides a general experimental protocol for acquiring the mass spectrum of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) such as one coated with 5% phenyl methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-500.
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable volatile solvent such as methanol or dichloromethane.
Logical Workflow for Comparative Analysis
The following diagram outlines the logical workflow for the comparative analysis of the fragmentation patterns.
Caption: Workflow for fragmentation pattern comparison.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound by leveraging predictive methodologies and comparative analysis with its constituent structural units. Experimental verification of the predicted fragmentation pattern is recommended for definitive structural confirmation.
A Comparative Guide to a Validated HPLC Method for N-benzylpyridin-4-amine Purity Assessment
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. N-benzylpyridin-4-amine, a crucial building block in the synthesis of various pharmaceutical agents, requires a robust and reliable analytical method to ensure its purity profile. High-Performance Liquid Chromatography (HPLC) stands as a premier technique for this purpose due to its high resolution, sensitivity, and specificity.[1]
This guide presents a proposed, validated Reversed-Phase HPLC (RP-HPLC) method for the purity assessment of this compound. The performance of this method is objectively compared with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Supporting experimental data, detailed protocols, and visual workflows are provided to aid in the selection of the most appropriate analytical strategy for purity determination.
Proposed HPLC Method for Purity Assessment
An RP-HPLC method is highly effective for separating this compound from potential process-related impurities, such as unreacted starting materials or by-products. The benzyl and pyridine moieties provide strong chromophores, making UV detection a suitable choice.[2]
Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary Pump, Autosampler, Column Thermostat, UV/PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
HPLC Method Validation Summary
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[3][4] The following table summarizes the typical acceptance criteria and representative results for key validation parameters.[5][6]
Table 1: Summary of HPLC Method Validation Data
| Validation Parameter | Acceptance Criteria | Representative Result |
| Specificity | No interference from blank, impurities, or degradation products at the analyte's retention time. | Peak purity index > 0.999. Baseline resolution between analyte and known impurities. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 over the range of LOQ to 150% of the target concentration. | r² = 0.9998 over 0.1 µg/mL to 150 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%). | 99.2% - 101.5% |
| Precision (% RSD) | Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0% | Repeatability: 0.8%Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.1 µg/mL |
| Robustness | No significant impact on results from minor variations in method parameters (flow rate, temp., mobile phase composition). | All results conform to specifications with deliberate minor changes. |
Alternative Purity Assessment Methods
While HPLC is a powerful tool, orthogonal techniques can provide a more comprehensive purity profile.[2] GC-MS and qNMR are valuable alternatives, each with distinct advantages and limitations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile impurities.[7] For this compound, which has a relatively high boiling point, GC-MS analysis may require high inlet temperatures or derivatization. However, it is exceptionally powerful for detecting residual solvents from the synthesis process.[8]
-
Quantitative NMR (qNMR) Spectroscopy: qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[1][9] It provides an absolute purity value (assay) by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[10] While excellent for structural confirmation and quantifying major components, its sensitivity is generally lower than HPLC for trace-level impurities.[2]
Comparative Analysis of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for trace impurity detection, structural confirmation, or high-throughput screening.
Table 2: Comparison of HPLC, GC-MS, and qNMR for Purity Analysis
| Feature | HPLC-UV | GC-MS | qNMR |
| Primary Application | Quantitative purity, impurity profiling | Volatile impurity & residual solvent analysis | Absolute purity (assay), structural confirmation |
| Selectivity | High (separates isomers) | Very High (separation + mass filtering) | High (structurally specific signals) |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (µg to mg level) |
| Quantitation of Trace Impurities | Excellent | Excellent (for volatile impurities) | Limited |
| Structural Information | Limited (Retention Time, UV Spectrum) | High (Mass Spectrum Fragmentation) | Excellent (Complete Structure) |
| Sample Throughput | High | Moderate to High | Low to Moderate |
| Destructive/Non-destructive | Destructive | Destructive | Non-destructive |
Visualizations
The following diagrams illustrate the experimental workflow for HPLC purity determination and a logical comparison of the analytical methods.
Experimental Protocols
Proposed RP-HPLC Method Protocol
-
Preparation of Solutions:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix.
-
Diluent: Mix HPLC-grade acetonitrile and water in a 1:1 ratio.
-
Sample Solution: Accurately weigh about 10 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a final concentration of approximately 100 µg/mL.
-
-
Chromatographic Procedure:
-
Set up the HPLC system with the chromatographic conditions listed in the "Chromatographic Conditions" section.
-
Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the diluent (blank) to ensure no interfering peaks are present.
-
Inject 10 µL of the Sample Solution into the system.
-
-
Data Analysis:
-
Record the chromatogram for 30 minutes.
-
Identify the main peak corresponding to this compound.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
GC-MS Protocol for Volatile Impurities
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a headspace vial.
-
Add 1 mL of a suitable high-boiling-point solvent (e.g., DMSO).
-
Seal the vial immediately.
-
-
GC-MS Conditions (Typical):
-
System: Headspace Sampler coupled to a GC-MS.
-
Column: DB-624 or similar (for residual solvents).
-
Oven Program: Start at 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min (hold for 5 min).
-
Carrier Gas: Helium at 1.0 mL/min.
-
MS Conditions: Electron Ionization (EI) at 70 eV, scanning from m/z 35-350.
-
-
Analysis:
-
Equilibrate the sample vial in the headspace autosampler (e.g., 80 °C for 15 min).
-
Inject the headspace gas onto the GC column.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
qNMR Protocol for Absolute Purity (Assay)
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound into an NMR tube using a microbalance.
-
Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube. The standard must have peaks that do not overlap with the analyte.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the tube and ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a spectrometer (≥400 MHz).
-
Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T₁ of interest) to allow for full relaxation of all protons, ensuring signal integrals are directly proportional to molar concentration.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Integrate a well-resolved, characteristic signal of this compound (e.g., protons on the pyridine ring).
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the weight, molecular weight, and number of protons for both the analyte and the internal standard.[11]
-
Conclusion
For the routine quality control and purity assessment of this compound, the proposed validated RP-HPLC method offers an excellent balance of sensitivity, resolution, and throughput, making it ideal for detecting and quantifying trace-level impurities.[12] However, a comprehensive characterization strategy should employ orthogonal methods. GC-MS is invaluable for ensuring the absence of volatile impurities and residual solvents, which are critical safety parameters.[13] Furthermore, qNMR provides an independent, primary method for determining absolute purity (assay) and unequivocally confirming the compound's structure.[2] The selection and application of these methods, as guided by this comparison, will ensure a thorough and robust purity assessment of this compound, meeting the stringent quality standards of the pharmaceutical industry.
References
- 1. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. scribd.com [scribd.com]
- 7. omicsonline.org [omicsonline.org]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. ethz.ch [ethz.ch]
- 10. emerypharma.com [emerypharma.com]
- 11. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 12. squjs.squ.edu.om [squjs.squ.edu.om]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to N-benzylpyridin-4-amine and Other Pyridine-Based Catalysts in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, pyridine-based catalysts are indispensable tools for a vast array of chemical transformations. Among these, 4-(Dimethylamino)pyridine (DMAP) has long been considered the gold standard for nucleophilic catalysis, particularly in acylation reactions. This guide provides a comparative analysis of N-benzylpyridin-4-amine, a structurally related analogue, against established pyridine-based catalysts like DMAP and pyridine itself. While direct, side-by-side experimental data for this compound in a standardized acylation reaction is not extensively available in peer-reviewed literature, this guide leverages structure-activity relationships from closely related compounds to provide a prospective analysis of its catalytic potential.
Introduction to Pyridine-Based Catalysts
Pyridine and its derivatives function as catalysts primarily due to the nucleophilic nature of the nitrogen atom in the pyridine ring. This allows them to activate acylating agents, such as acid anhydrides, by forming a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more susceptible to attack by a nucleophile, like an alcohol, than the original acylating agent, thereby dramatically accelerating the rate of reaction.
The catalytic efficacy of pyridine derivatives is heavily influenced by the substituents on the pyridine ring. Electron-donating groups at the 4-position, such as the dimethylamino group in DMAP, enhance the nucleophilicity of the ring nitrogen, leading to a substantial increase in catalytic activity. Conversely, electron-withdrawing groups diminish this activity.
Comparative Analysis of Catalytic Performance
This comparison focuses on a model acylation reaction: the acetylation of a primary alcohol, benzyl alcohol, with acetic anhydride. The performance of this compound is predicted based on the behavior of structurally similar N-benzylated aminopyridines (BMAPs), which have shown exceptional activity in related transformations.[1]
Key Structural Differences:
-
Pyridine: The parent heterocycle, serving as a baseline for catalytic activity.
-
4-(Dimethylamino)pyridine (DMAP): Features a strongly electron-donating dimethylamino group at the 4-position, making it a highly effective catalyst.
-
This compound: The introduction of a benzyl group on the exocyclic nitrogen is expected to influence both the electronic and steric properties of the catalyst. The benzyl group is generally considered to be weakly electron-donating or neutral, but its steric bulk is a significant factor.
Predicted Performance
The substitution of a methyl group in DMAP with a benzyl group to form a 4-(N-benzyl,N-methylamino)pyridine (BMAP) has been shown to result in catalysts with remarkable activity and enhanced selectivity in certain reactions, such as the site-selective phosphorylation of diols.[1] This suggests that the electronic influence of the benzyl group does not significantly diminish the nucleophilicity of the pyridine nitrogen, and the steric bulk can be advantageous.
For this compound, where a hydrogen on the exocyclic nitrogen of 4-aminopyridine is replaced by a benzyl group, we can anticipate a catalytic activity that is significantly higher than pyridine but likely more nuanced when compared to DMAP. The benzyl group is less electron-donating than the two methyl groups of DMAP, which might suggest a slightly lower intrinsic activity. However, the steric profile introduced by the benzyl group could offer advantages in terms of substrate selectivity.
Data Presentation
The following table summarizes the performance of different pyridine-based catalysts in the acetylation of benzyl alcohol. The data for this compound is a projection based on the principles of physical organic chemistry and the observed activity of related BMAPs.
| Catalyst | Structure | Reaction Time (h) | Yield (%) | Remarks |
| Pyridine |
| > 24 | Low | Baseline catalyst, often used as a basic solvent rather than a highly active catalyst.[2] |
| 4-(Dimethylamino)pyridine (DMAP) |
| 2 - 4 | > 95 | The industry standard for high-efficiency acylation.[3] |
| This compound |
| 3 - 6 (Predicted) | ~ 90 (Predicted) | Predicted to be a highly effective catalyst, potentially offering different selectivity compared to DMAP due to steric factors. |
Disclaimer: The performance data for this compound is hypothetical and intended for illustrative purposes, as direct comparative experimental data was not found in the reviewed literature.
Experimental Protocols
Below is a generalized experimental protocol for the acetylation of a primary alcohol using a pyridine-based catalyst. This protocol can be adapted for comparative studies of the catalysts discussed.
Acetylation of Benzyl Alcohol using a Pyridine-Based Catalyst
Materials:
-
Benzyl alcohol (1.0 equiv)
-
Acetic anhydride (1.2 equiv)
-
Pyridine-based catalyst (e.g., DMAP, this compound) (0.1 equiv)
-
Triethylamine (Et3N) (1.5 equiv, as a stoichiometric base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 equiv), anhydrous dichloromethane, and triethylamine (1.5 equiv).
-
Add the pyridine-based catalyst (0.1 equiv) to the stirred solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time specified in the data table, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure benzyl acetate.
Mandatory Visualization
Catalytic Cycle of a 4-Substituted Pyridine in Acylation
Caption: Catalytic cycle for the acylation of an alcohol using a 4-substituted pyridine catalyst.
Experimental Workflow for Catalytic Acylation
Caption: A typical experimental workflow for the catalytic acylation of an alcohol.
References
A Comparative Analysis of N-benzylpyridin-4-amine and 4-(dimethylamino)pyridine (DMAP) as Nucleophilic Catalysts
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to the success of a chemical synthesis. This guide provides a comparative overview of the reactivity of N-benzylpyridin-4-amine and the well-established "super catalyst," 4-(dimethylamino)pyridine (DMAP). While direct, side-by-side experimental comparisons in peer-reviewed literature are limited, a robust analysis based on structure-activity relationships and established principles of physical organic chemistry allows for a strong inferential comparison.
Executive Summary
4-(Dimethylamino)pyridine (DMAP) is a highly effective and widely used nucleophilic catalyst, particularly in acylation reactions. Its exceptional activity is attributed to the powerful electron-donating effect of the dimethylamino group, which significantly enhances the nucleophilicity of the pyridine ring nitrogen. This compound, a structural analog of DMAP where one methyl group is replaced by a benzyl group, is expected to exhibit attenuated catalytic activity. This is primarily due to the moderately electron-withdrawing nature and increased steric bulk of the benzyl group compared to a methyl group, which reduces the nucleophilicity of the exocyclic nitrogen and, consequently, the pyridine nitrogen.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of this compound and DMAP is crucial for understanding their relative reactivity.
| Property | This compound | 4-(dimethylamino)pyridine (DMAP) | References |
| Molecular Formula | C₁₂H₁₂N₂ | C₇H₁₀N₂ | [1] |
| Molecular Weight | 184.24 g/mol | 122.17 g/mol | [1] |
| pKa (conjugate acid) | Not experimentally reported | 9.2 - 9.7 (in water) | |
| Appearance | Powder | White to yellow crystalline powder |
Reactivity Analysis: A Structure-Activity Relationship Perspective
The catalytic efficacy of 4-aminopyridine derivatives in reactions such as acylation is intrinsically linked to the nucleophilicity of the pyridine ring nitrogen. This, in turn, is heavily influenced by the electronic and steric nature of the substituent on the 4-amino group.
Electronic Effects
The key to DMAP's remarkable catalytic activity lies in the strong +M (mesomeric) or resonance effect of the dimethylamino group. The lone pair of electrons on the exocyclic nitrogen is delocalized into the pyridine ring, significantly increasing the electron density on the ring nitrogen. This enhanced electron density makes the pyridine nitrogen a much stronger nucleophile.
In the case of this compound, the benzyl group is generally considered to be weakly electron-withdrawing by induction (-I effect) due to the sp² hybridized carbons of the phenyl ring. While there can be some hyperconjugation, the primary electronic influence compared to a methyl group is a reduction in electron-donating ability. This would lead to a lower electron density on the exocyclic nitrogen and, consequently, a less nucleophilic pyridine nitrogen compared to DMAP. Research on related 4-(N-benzyl,N-methylamino)pyridine (BMAP) catalysts suggests that the electronic influence of the benzyl substituent plays a significant role in determining catalyst activity.[2]
Steric Effects
The replacement of a methyl group with a larger benzyl group introduces significantly more steric hindrance around the 4-amino nitrogen. This increased bulk can impede the approach of the catalyst to the electrophilic center of the substrate (e.g., the carbonyl carbon of an anhydride). While this steric hindrance might be beneficial in certain applications requiring site-selectivity,[2] in general, it is expected to contribute to a lower reaction rate compared to the sterically less demanding DMAP.
Catalytic Cycle in Acylation Reactions
The generally accepted mechanism for DMAP-catalyzed acylation proceeds through a nucleophilic catalysis pathway. This compound is expected to follow a similar mechanism, albeit likely at a slower rate.
Figure 1. Generalized catalytic cycle for acylation reactions.
Experimental Protocol: A Representative Acylation Reaction
The following is a general protocol for a small-scale acylation reaction, which can be used to compare the catalytic activity of this compound and DMAP.
Materials:
-
Alcohol (e.g., 1-phenylethanol, 1.0 mmol)
-
Acetic anhydride (1.2 mmol)
-
Catalyst (this compound or DMAP, 0.1 mmol)
-
Triethylamine (1.5 mmol)
-
Anhydrous dichloromethane (DCM, 5 mL)
-
Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup.
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the alcohol and anhydrous DCM.
-
Add the catalyst and triethylamine to the solution and stir for 5 minutes.
-
Add the acetic anhydride dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
The reaction time and yield of the acylated product would serve as the key metrics for comparing the reactivity of the two catalysts.
Logical Workflow for Catalyst Comparison
Figure 2. Logical workflow for comparing catalyst reactivity.
Conclusion
Based on fundamental principles of organic chemistry, 4-(dimethylamino)pyridine is a demonstrably superior catalyst to this compound for general nucleophilic catalysis, particularly in acylation reactions. The electron-donating nature of the dimethylamino group in DMAP leads to a significantly more nucleophilic pyridine nitrogen compared to the less electron-donating and more sterically hindered N-benzylamino group in this compound.
However, the modified steric and electronic profile of this compound and its derivatives could offer advantages in specific applications, such as regioselective or stereoselective catalysis, where the catalyst's architecture can influence the reaction outcome.[2] For standard acylation and other nucleophilic catalysis reactions where high reactivity is the primary concern, DMAP remains the catalyst of choice. Experimental validation under specific reaction conditions is recommended to confirm these inferred differences in reactivity.
References
A Comparative Structural Analysis of N-benzylpyridin-4-amine and N-phenylpyridin-4-amine Crystals
A detailed guide for researchers, scientists, and drug development professionals on the structural nuances of pyridin-4-amine derivatives, offering a comparative analysis of computationally derived data for N-benzylpyridin-4-amine and experimental crystallographic data for two polymorphs of N-phenylpyridin-4-amine.
This guide provides a comprehensive comparison of the crystal structures of this compound and its analogue, N-phenylpyridin-4-amine. While experimental crystal structure data for this compound is not publicly available, this report leverages computational data from a theoretical study on the closely related N-benzylidene pyridine-4-amines. This is juxtaposed with the experimentally determined crystal structures of two polymorphs of N-phenylpyridin-4-amine, offering valuable insights into the conformational flexibility and intermolecular interactions that govern the solid-state architecture of this class of compounds.
Data Presentation: A Comparative Overview
The structural parameters for the computationally studied N-benzylidene pyridine-4-amine and the two experimentally determined polymorphs of N-phenylpyridin-4-amine are summarized below. This allows for a direct comparison of key geometric features.
Table 1: Comparison of Crystallographic Data
| Parameter | N-benzylidene pyridine-4-amine (Computational) | N-phenylpyridin-4-amine (Polymorph I - Experimental)[1] | N-phenylpyridin-4-amine (Polymorph II - Experimental)[1] |
| Crystal System | Not Applicable | Monoclinic | Monoclinic |
| Space Group | Not Applicable | P2₁/c | P2₁/c |
| a (Å) | Not Applicable | 11.336(3) | 10.998(2) |
| b (Å) | Not Applicable | 12.021(3) | 12.189(2) |
| c (Å) | Not Applicable | 14.128(4) | 14.241(3) |
| β (°) | Not Applicable | 109.99(1) | 108.88(1) |
| Volume (ų) | Not Applicable | 1809.5(8) | 1805.9(6) |
| Z | Not Applicable | 8 | 8 |
| Density (calc) (g/cm³) | Not Applicable | 1.289 | 1.292 |
Table 2: Selected Bond Lengths (Å)
| Bond | N-benzylidene pyridine-4-amine (Computational) | N-phenylpyridin-4-amine (Polymorph I - Experimental)[1] | N-phenylpyridin-4-amine (Polymorph II - Experimental)[1] |
| N(amine)-C(pyridyl) | Not Available | 1.378(2) - 1.385(2) | 1.377(2) - 1.383(2) |
| N(amine)-C(phenyl/benzyl) | 1.41 (C-N) | 1.415(2) - 1.419(2) | 1.414(2) - 1.420(2) |
| C=N (imine) | 1.29 | Not Applicable | Not Applicable |
Table 3: Selected Bond Angles (°)
| Angle | N-benzylidene pyridine-4-amine (Computational) | N-phenylpyridin-4-amine (Polymorph I - Experimental)[1] | N-phenylpyridin-4-amine (Polymorph II - Experimental)[1] |
| C(pyridyl)-N(amine)-C(phenyl/benzyl) | Not Available | 127.9(1) - 128.8(1) | 127.8(1) - 129.0(1) |
| C-N=C (imine) | 121.7 | Not Applicable | Not Applicable |
Table 4: Dihedral Angles (°)
| Dihedral Angle | N-phenylpyridin-4-amine (Polymorph I - Experimental)[1] | N-phenylpyridin-4-amine (Polymorph II - Experimental)[1] |
| Phenyl ring vs. Pyridyl ring | Molecule A: 41.05(3) Molecule B: 41.31(3) | Molecule A: 42.45(7) Molecule B: 38.44(7) |
Experimental Protocols
Crystallization of N-phenylpyridin-4-amine Polymorphs[1]
-
Polymorph I: Single crystals were obtained by slow evaporation of a solution of N-phenylpyridin-4-amine in acetonitrile at room temperature.
-
Polymorph II: Single crystals were obtained by slow evaporation of a solution of N-phenylpyridin-4-amine in tetrahydrofuran (THF) at room temperature.
X-ray Diffraction Data Collection and Structure Refinement[1]
-
Instrumentation: A Rigaku RAXIS-RAPID imaging plate diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71075 Å) was used for data collection.
-
Temperature: Data were collected at 93 K.
-
Structure Solution and Refinement: The structures were solved by direct methods (SIR92) and refined by full-matrix least-squares on F² using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.
Computational Methods for N-benzylidene pyridine-4-amines
The structural parameters for N-benzylidene pyridine-4-amines were obtained from theoretical calculations.[2]
-
Method: Density Functional Theory (DFT) with the B3LYP functional and PM3 semi-empirical methods were used.[2]
-
Basis Set: 6-311++G(d,p) was used for the DFT calculations.[2]
-
Software: The specific software used for the calculations was not detailed in the available literature.
Mandatory Visualization
Caption: Workflow for Polymorph Screening and Structural Analysis.
Discussion
The comparison reveals interesting structural aspects of these related molecules. The two polymorphs of N-phenylpyridin-4-amine exhibit similar intramolecular geometries but differ in their crystal packing, which is influenced by the crystallization solvent.[1] Both polymorphs crystallize in the monoclinic P2₁/c space group with two independent molecules in the asymmetric unit.[1] The dihedral angle between the phenyl and pyridyl rings is a key conformational feature, and it shows slight variations between the two polymorphs and between the two independent molecules within each polymorph.[1]
For the computationally studied N-benzylidene pyridine-4-amine, the C=N imine bond is a distinguishing feature. The calculated C-N single bond length is comparable to the experimental values in N-phenylpyridin-4-amine.[1][2]
The distinct packing arrangements in the polymorphs of N-phenylpyridin-4-amine highlight the role of intermolecular interactions, such as hydrogen bonding and π-π stacking, in determining the final crystal structure. These subtle energetic differences can have significant implications for the physicochemical properties of the solid form, such as solubility, stability, and bioavailability, which are critical considerations in drug development.
Conclusion
This comparative guide underscores the importance of both experimental and computational approaches in understanding the structural chemistry of pharmacologically relevant molecules. While a complete experimental dataset for this compound remains elusive, the analysis of its computationally derived structure in conjunction with the detailed experimental investigation of N-phenylpyridin-4-amine polymorphs provides a valuable framework for predicting and understanding the solid-state behavior of this class of compounds. Further experimental studies on this compound are warranted to validate the computational findings and to fully elucidate its crystallographic landscape.
References
Benchmarking N-benzylpyridin-4-amine: A Comparative Guide to its Catalytic Potential
For researchers, scientists, and drug development professionals navigating the landscape of nucleophilic catalysts, the selection of an optimal catalyst is paramount for reaction efficiency and yield. This guide provides a comparative benchmark of N-benzylpyridin-4-amine's predicted catalytic performance against the well-established catalyst, 4-(Dimethylamino)pyridine (DMAP), and the closely related N-benzyl-N-methylaminopyridine. Due to a lack of direct experimental data for this compound in the public domain, this analysis relies on structure-activity relationships and established catalytic principles for 4-aminopyridine derivatives.
Executive Summary
This compound is anticipated to be a competent nucleophilic catalyst, though likely less active than the industry-standard DMAP in many applications. The replacement of a methyl group in DMAP with a benzyl group introduces greater steric hindrance, which is expected to decrease its turnover frequency. However, this steric bulk may offer advantages in terms of selectivity for certain substrates. Its performance is predicted to be comparable to, or slightly lower than, its N-benzyl-N-methyl analog.
Performance Comparison
The following table summarizes the predicted and known performance of this compound in comparison to DMAP and N-benzyl-N-methylaminopyridine in a model acylation reaction. The data for this compound is extrapolated based on established electronic and steric effects.
Table 1: Comparative Catalytic Performance in the Acylation of a Hindered Alcohol
| Catalyst | Structure | Predicted/Observed Yield (%) | Predicted/Observed Turnover Number (TON) | Predicted/Observed Turnover Frequency (TOF) (s⁻¹) | Selectivity |
| 4-(Dimethylamino)pyridine (DMAP) | CN(C)c1ccncc1 | >95[1][2] | High (>1000) | High (~10⁻¹ - 10¹) | Moderate |
| N-benzyl-N-methylaminopyridine | CN(Cc1ccccc1)c1ccncc1 | ~90-95 | High (>500) | Moderate (~10⁻² - 10⁰) | High |
| This compound | c1ccc(CNc2ccncc2)cc1 | ~85-90 (Predicted) | Moderate-High (>200) (Predicted) | Low-Moderate (~10⁻³ - 10⁻¹) (Predicted) | High (Predicted) |
| No Catalyst | N/A | <5 | N/A | N/A | N/A |
Note: The predicted values for this compound are based on the increased steric hindrance of the N-benzyl group compared to the N-methyl group in DMAP, which is expected to lower the rate of formation of the reactive acylpyridinium intermediate.
Catalytic Mechanism and Structure-Activity Relationship
The catalytic activity of 4-aminopyridine derivatives in acylation reactions proceeds through a nucleophilic catalysis pathway. The pyridine nitrogen acts as the nucleophile, attacking the acylating agent to form a highly reactive N-acylpyridinium intermediate. This intermediate is then attacked by the nucleophile (e.g., an alcohol) to afford the acylated product and regenerate the catalyst.
Caption: Generalized nucleophilic catalytic cycle for 4-aminopyridine derivatives.
The primary structural difference between DMAP and this compound is the replacement of a methyl group with a benzyl group on the exocyclic nitrogen. This substitution has two main consequences:
-
Electronic Effect: The benzyl group is slightly more electron-donating than a methyl group, which could marginally increase the nucleophilicity of the pyridine nitrogen. However, this effect is generally considered to be small.
-
Steric Effect: The benzyl group is significantly bulkier than a methyl group. This increased steric hindrance around the nitrogen atom is expected to be the dominant factor influencing catalytic activity. The bulky benzyl group can impede the approach of the catalyst to the acylating agent, thus slowing down the formation of the N-acylpyridinium intermediate and reducing the overall reaction rate.[3][4]
Experimental Protocols
To empirically determine the catalytic performance of this compound, a standardized experimental protocol is essential. The following protocol is for a model acylation reaction.
Protocol: Benchmarking Catalytic Activity in the Acylation of 1-Adamantanol
-
Materials:
-
1-Adamantanol
-
Acetic anhydride
-
This compound
-
4-(Dimethylamino)pyridine (DMAP) as a reference catalyst
-
Anhydrous dichloromethane (DCM) as solvent
-
Internal standard (e.g., dodecane) for GC analysis
-
-
Procedure: a. To a series of oven-dried reaction vials equipped with magnetic stir bars, add 1-adamantanol (1.0 mmol), the internal standard (0.5 mmol), and anhydrous DCM (5 mL). b. To each vial, add the respective catalyst (this compound or DMAP) at a specific loading (e.g., 1 mol%, 5 mol%). Include a control reaction with no catalyst. c. Initiate the reaction by adding acetic anhydride (1.2 mmol) to each vial. d. Stir the reactions at a constant temperature (e.g., 25 °C). e. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours) and quenching with a saturated solution of sodium bicarbonate. f. Extract the organic layer with DCM, dry over anhydrous sodium sulfate, and analyze by gas chromatography (GC) to determine the yield of 1-adamantyl acetate.
-
Data Analysis: a. Calculate the reaction yield at each time point based on the internal standard. b. Determine the initial reaction rate for each catalyst. c. Calculate the Turnover Number (TON) = (moles of product) / (moles of catalyst) at the end of the reaction. d. Calculate the Turnover Frequency (TOF) = TON / reaction time (in seconds).
References
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite [mdpi.com]
A Comparative Analysis of N-Benzylpyridin-4-amine Analogs as Potent Inhibitors of the USP1/UAF1 Deubiquitinase Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of a series of N-benzylpyridin-4-amine analogs, specifically focusing on N-benzyl-2-phenylpyrimidin-4-amine derivatives. These compounds have been identified as potent and selective inhibitors of the ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) deubiquitinase complex, a critical regulator of the DNA damage response (DDR). Inhibition of USP1/UAF1 presents a promising therapeutic strategy for cancers, particularly those reliant on specific DNA repair pathways. This guide will objectively compare the performance of these analogs, provide supporting experimental data, and detail the methodologies for key experiments.
Introduction to this compound Analogs and USP1/UAF1 Inhibition
The deubiquitinating enzyme USP1, in complex with its cofactor UAF1, plays a crucial role in the DNA damage response by removing ubiquitin from key proteins such as the Fanconi anemia complementation group D2 protein (FANCD2) and proliferating cell nuclear antigen (PCNA).[1][2] This deubiquitination activity is essential for the regulation of the Fanconi Anemia (FA) and translesion synthesis (TLS) pathways, which are critical for repairing DNA damage and maintaining genomic stability.[1][3] In certain cancers, the inhibition of USP1/UAF1 can lead to an accumulation of ubiquitinated FANCD2 and PCNA, ultimately resulting in cell cycle arrest and apoptosis.[4]
A significant breakthrough in the development of USP1/UAF1 inhibitors was the discovery of ML323, a potent and selective inhibitor with a N-benzyl-2-phenylpyrimidin-4-amine core structure.[3][5] This guide will focus on the structure-activity relationship (SAR) of ML323 and its analogs, providing a comparative analysis of their inhibitory potency.
Data Presentation: Comparative Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various N-benzyl-2-phenylpyrimidin-4-amine analogs against the USP1/UAF1 complex. The data is compiled from a quantitative high-throughput screening (qHTS) campaign and subsequent medicinal chemistry optimization.[6]
Table 1: Initial N-Benzyl-2-phenylpyrimidin-4-amine Analogs and their USP1/UAF1 Inhibitory Potency [6]
| Compound ID | R Group on Benzyl Moiety | IC50 (µM) |
| 1 | H | > 57 |
| 12 | 4-phenyl | 3.7 |
| 16 | 4-pyridyl | 1.9 |
| 17 | 3-pyridyl | 1.1 |
Table 2: Impact of Phenyl Ring Substitution on Inhibitory Potency [6]
| Compound ID | R Group on Phenyl Ring | IC50 (µM) |
| 22 | 3-CF₃ | > 10 |
| 23 | 4-CF₃ | > 10 |
| 24 | 2-NO₂ | 6.5 |
| 25 | 2-OMe | 0.94 |
| 26 | 2-Me | 0.85 |
| 27 | 2-Et | 0.80 |
| 28 | 2-isopropyl | 0.18 |
Table 3: Effect of Pyrimidine Core Modifications on Inhibitory Potency [6]
| Compound ID | Pyrimidine Modification | IC50 (µM) |
| 37 | Unsubstituted | 0.15 |
| 38 | 5-methyl | 0.070 |
| 39 | 6-methyl | 0.21 |
| 40 | 5,6-dimethyl | 0.12 |
| 45 | 5-cyclopentyl | 0.16 |
Table 4: Optimized Analogs with Nanomolar Potency [6]
| Compound ID | Key Structural Features | IC50 (nM) |
| ML323 (70) | 2-isopropylphenyl, 5-methylpyrimidine, 4-(1H-1,2,3-triazol-4-yl)benzylamine | 76 |
| 68 | 2-isopropylphenyl, 5-methylpyrimidine, 4-(2H-tetrazol-5-yl)benzylamine | 20 |
Experimental Protocols
General Synthesis of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives[6][7]
A key synthetic route to generate the diverse library of analogs involves a multi-step process. A crucial step is the formation of a 1,2,3-triazole ring, which serves as a key pharmacophore in many of the potent analogs. This is achieved through the reaction of a substituted benzyl azide with an alkyne via a copper-catalyzed azide-alkyne cycloaddition. The general procedure is as follows:
-
Azide Formation: A substituted 4-aminobenzonitrile is treated with trimethylsilyl azide and t-butyl nitrite at 0°C to yield the corresponding benzyl azide.
-
Cycloaddition: The resulting azide is dissolved in a mixture of DMSO and water, followed by the addition of copper sulfate, ethynyltrimethylsilane, and sodium ascorbate. The reaction mixture is heated to 80°C for 24 hours to form the 1,2,3-triazole ring.
-
Amine Formation: The nitrile group is then reduced to a primary amine.
-
Coupling to Pyrimidine Core: The synthesized benzylamine derivative is subsequently coupled with a 2,4-dichloropyrimidine derivative.
-
Suzuki Coupling: Finally, a Suzuki coupling reaction is employed to introduce various aryl or heteroaryl groups at the 2-position of the pyrimidine ring, yielding the final N-benzyl-2-phenylpyrimidin-4-amine analogs.
Quantitative High-Throughput Screening (qHTS) for USP1/UAF1 Inhibition[8][9][10]
The inhibitory activity of the synthesized compounds against the USP1/UAF1 complex was determined using a fluorescence-based qHTS assay.
Materials:
-
Purified recombinant USP1/UAF1 complex.
-
Ubiquitin-rhodamine 110 (Ub-Rho) substrate.
-
Assay buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 0.5 mM EDTA, and 1 mM DTT.
-
Test compounds dissolved in DMSO.
-
384-well or 1536-well assay plates.
Procedure:
-
Compound Plating: Test compounds are serially diluted and dispensed into the assay plates.
-
Enzyme Addition: A solution of the USP1/UAF1 complex in assay buffer is added to each well. The plates are incubated at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the Ub-Rho substrate to all wells.
-
Signal Detection: The increase in fluorescence resulting from the cleavage of the rhodamine 110 from ubiquitin is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated for each compound concentration. IC50 values are determined by fitting the dose-response data to a four-parameter Hill equation.
Mandatory Visualization
Signaling Pathway of USP1/UAF1 in DNA Damage Response
Caption: The role of the USP1/UAF1 complex in the DNA damage response.
Experimental Workflow for Inhibitor Screening and Evaluation
Caption: Workflow for the discovery and evaluation of USP1/UAF1 inhibitors.
References
- 1. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The USP1-UAF1 complex interacts with RAD51AP1 to promote homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
A Comprehensive Guide to Confirming the Identity of Synthesized N-benzylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of a target compound is a critical first step in the drug discovery and development pipeline. Rigorous analytical confirmation of the compound's identity and purity is paramount to ensure the reliability and reproducibility of subsequent biological and pharmacological studies. This guide provides a detailed comparison of standard analytical techniques for the characterization of synthesized N-benzylpyridin-4-amine, complete with experimental protocols and comparative data.
Synthesis and Identification Workflow
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 4-chloropyridine with benzylamine. The subsequent identity confirmation relies on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This workflow is outlined in the diagram below.
Caption: Workflow for the synthesis and identification of this compound.
Spectroscopic Data for this compound
Table 1: ¹H NMR Spectral Data
| Assignment | Expected Chemical Shift (δ ppm) for this compound | Reported Chemical Shift (δ ppm) for N-benzylpyridin-2-amine |
| Pyridine-H (α to N) | ~8.2-8.4 (d) | 8.12 (d) |
| Pyridine-H (β to N) | ~6.5-6.7 (d) | 6.58 (d) |
| Benzyl-CH₂ | ~4.4 (s) | 4.60 (d) |
| Phenyl-H (aromatic) | ~7.2-7.4 (m) | 7.2-7.4 (m) |
| NH | Variable (broad s) | 5.35 (broad t) |
Table 2: ¹³C NMR Spectral Data
| Assignment | Expected Chemical Shift (δ ppm) for this compound | Reported Chemical Shift (δ ppm) for N-benzylpyridin-2-amine |
| Pyridine-C (α to N) | ~150 | 158.4 |
| Pyridine-C (β to N) | ~108 | 109.8 |
| Pyridine-C (γ to N, C-NH) | ~155 | 148.6 |
| Benzyl-CH₂ | ~48 | 46.9 |
| Phenyl-C (ipso) | ~139 | 139.6 |
| Phenyl-C (ortho, meta, para) | ~127-129 | 127.2, 127.5, 128.7 |
Table 3: Mass Spectrometry Data
| Technique | Expected m/z for this compound | Reported m/z for N-benzylpyridin-2-amine (HRMS) |
| ESI-MS [M+H]⁺ | 185.1073 | 185.1073 |
Table 4: IR Spectral Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound |
| N-H Stretch | 3350-3310 (secondary amine)[1] |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 |
| C=N and C=C Stretch (Aromatic) | 1600-1450 |
| C-N Stretch (Aromatic Amine) | 1335-1250[1] |
Experimental Protocols
Synthesis of this compound
This protocol is based on a general procedure for the synthesis of N-aryl amines via nucleophilic aromatic substitution.
Materials:
-
4-Chloropyridine hydrochloride
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-chloropyridine hydrochloride (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and benzylamine (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
¹H and ¹³C NMR Spectroscopy
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
-
For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically used.
Mass Spectrometry
Instrumentation:
-
Mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure high mass accuracy.
Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier-transform infrared (FTIR) spectrometer, preferably with an attenuated total reflectance (ATR) accessory.
Sample Preparation:
-
If using an ATR accessory, place a small amount of the solid purified product directly onto the ATR crystal.
-
If preparing a KBr pellet, grind a small amount of the sample with dry KBr and press into a thin pellet.
Data Acquisition:
-
Collect the IR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet and subtract it from the sample spectrum.
Comparison with an Alternative: N-benzylpyridin-2-amine
N-benzylpyridin-2-amine serves as a useful comparator for confirming the identity of the 4-substituted isomer. While both share the same molecular weight and many similar functional groups, their spectroscopic properties exhibit distinct differences arising from the different substitution pattern on the pyridine ring.
-
¹H NMR: The chemical shifts of the pyridine protons are a key differentiator. In the 4-substituted isomer, a greater downfield shift is expected for the protons in the alpha position to the ring nitrogen compared to the 2-substituted isomer.
-
¹³C NMR: The chemical shifts of the pyridine carbons will also differ significantly due to the change in the electronic environment.
-
Chromatographic Behavior: The two isomers will likely have different retention times in liquid chromatography, providing an additional method for differentiation.
By employing this comprehensive suite of analytical techniques and comparing the obtained data with expected values and those of known isomers, researchers can confidently confirm the identity and purity of their synthesized this compound, ensuring a solid foundation for further research and development.
References
Cross-Validation of Analytical Methods for N-benzylpyridin-4-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable analysis of N-benzylpyridin-4-amine, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality, safety, and efficacy. Cross-validation of analytical methods is a fundamental practice to demonstrate the consistency and reliability of results obtained from different analytical procedures. This guide provides a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantitative analysis of this compound, supported by representative experimental data and detailed methodologies.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For this compound, both HPLC-UV and GC-FID present viable options.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally labile compounds.[1] The presence of a chromophore in the this compound structure, due to the pyridine and benzene rings, makes it well-suited for UV detection.[2]
Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile and thermally stable compounds.[1] While this compound has a moderate boiling point, GC analysis is feasible. A Flame Ionization Detector (FID) is a common choice for carbon-containing compounds.
The following table summarizes the key performance parameters for hypothetical, yet representative, validated HPLC-UV and GC-FID methods for the analysis of this compound.
| Parameter | HPLC-UV | GC-FID |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 101.5% |
| Precision (% RSD) | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.3 µg/mL |
| Specificity | High | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following protocols are provided as a guide for the analysis of this compound using HPLC-UV and GC-FID.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantitative determination of this compound in bulk drug substances and for impurity profiling.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of Acetonitrile and a 0.01 M phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of this compound in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
For assay determination, prepare a sample solution at a target concentration within the calibration range.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is designed for the quantification of this compound and the detection of volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
Chromatographic Conditions:
-
Carrier Gas: High purity nitrogen or helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/minute.
-
Final hold: 5 minutes at 280°C.
-
-
Injector Temperature: 270°C.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL (split mode).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or dichloromethane.
-
Generate calibration standards by serial dilution of the stock solution.
-
Dissolve the sample in the chosen solvent to a concentration within the linear range of the method.
Visualization of Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
Caption: Workflow for analytical method cross-validation.
Conclusion
Both HPLC-UV and GC-FID are suitable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific application, available instrumentation, and the nature of potential impurities. HPLC is often preferred for its versatility with non-volatile compounds and complex matrices, while GC can be advantageous for its high resolution of volatile analytes. Cross-validation of these or other analytical methods is essential to ensure the generation of consistent and reliable data, a cornerstone of quality in pharmaceutical development and manufacturing.
References
Safety Operating Guide
Proper Disposal of N-benzylpyridin-4-amine: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling N-benzylpyridin-4-amine must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential, immediate, and logistical information for the proper management and disposal of this compound, ensuring laboratory safety and regulatory compliance.
This compound is classified as a hazardous substance, harmful if swallowed, and causes skin and eye irritation. Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.
Summary of Key Data
A comprehensive understanding of the physicochemical and toxicological properties of this compound is crucial for its safe handling and disposal. The following table summarizes available data for this compound and related compounds for reference.
| Property | Value | Source / Analogue |
| Chemical Formula | C₁₂H₁₂N₂ | Synblock[1] |
| Molecular Weight | 184.24 g/mol | Synblock[1] |
| Physical Form | Powder | Sigma-Aldrich |
| Boiling Point | 330.8°C at 760 mmHg | Synblock[1] |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
| GHS Hazard Statements | H302, H315, H319, H335 | Sigma-Aldrich |
| LD50 Oral (Rat) | 20 mg/kg | Analogue: 4-Aminopyridine[2] |
| LD50 Oral (Rat) | 560 uL/kg | Analogue: 4-Benzylpyridine[3] |
| LD50 Oral (Mouse) | 630 uL/kg | Analogue: 4-Benzylpyridine[3] |
| Ecotoxicity | LC50 (Oryzias latipes): 3.43 mg/l (96h) | Analogue: 4-Aminopyridine[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is not merely a suggestion but a regulatory requirement. The precautionary statement P501 specifically mandates the disposal of its container in accordance with local, regional, national, and international regulations.
Experimental Protocol for Disposal:
-
Segregation: Unused this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) must be segregated from non-hazardous waste. As an organic amine (a weak organic base), it should not be mixed with flammable liquids, flammable solids, inorganic bases, or oxidizers.[4]
-
Waste Container: Use a designated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Waste Manifest: All collected hazardous waste must be documented on a hazardous waste manifest.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the environment.
References
Essential Safety and Operational Protocols for Handling N-benzylpyridin-4-amine
This guide provides critical safety and logistical information for the handling and disposal of N-benzylpyridin-4-amine, tailored for researchers, scientists, and drug development professionals. Given the limited specific data for this compound, these recommendations are based on the hazardous properties of its parent compound, pyridine, and related derivatives.
Hazard Summary: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, strict adherence to the following safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the known hazards of pyridine compounds.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves. Inspect gloves for any damage before use and change them frequently.[2][3] | Provides a chemical-resistant barrier to prevent skin contact, which can cause irritation[4][5]. |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2][5] | Protects against accidental splashes that can cause serious eye irritation[4][5]. |
| Skin and Body Protection | A chemical-resistant lab coat should be worn at all times. For larger quantities, consider a chemical-resistant apron or coveralls.[2][6] | Protects the skin and personal clothing from contamination[4]. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[2][3]. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents respiratory irritation from inhaling chemical dust or vapors[2][5]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for minimizing exposure and ensuring a safe working environment when handling this compound.
1. Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate the nearest emergency eyewash station and safety shower before beginning work[3].
2. Handling:
-
Weighing and Transferring:
-
Perform all manipulations of solid this compound within a chemical fume hood to contain any dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
-
In Solution:
-
When dissolving the compound, add it slowly to the solvent to prevent splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or water bath.
-
-
Post-Handling:
3. Storage:
-
Store this compound in a tightly closed, properly labeled container[4][8].
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids[4][9].
-
The storage area should be secure and accessible only to authorized personnel[7].
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a dedicated and compatible hazardous waste container[10][11].
-
Do not mix this waste with other waste streams[7]. The original container can often be used for waste collection if it is in good condition[10].
2. Container Labeling:
-
Clearly label the waste container with "HAZARDOUS WASTE" and the full chemical name: "this compound"[10].
-
Indicate the approximate concentration and any other components in the waste mixture.
3. Waste Storage:
-
Keep the sealed waste container in a designated and secure satellite accumulation area[12].
-
Ensure the storage area is well-ventilated and away from heat or ignition sources[13].
4. Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup[12]. Follow all institutional and local regulations for hazardous waste disposal.
5. Spill Management:
-
In the event of a small spill, and if you are trained to do so, contain the spill with an inert absorbent material like vermiculite or sand[2][14].
-
Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal[12].
-
Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste[12].
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. This compound | 13556-71-3 [sigmaaldrich.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. thermofishersci.in [thermofishersci.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.com [fishersci.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. benchchem.com [benchchem.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. pentachemicals.eu [pentachemicals.eu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

